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  • Product: Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate
  • CAS: 77168-77-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Thermodynamic Stability of 5-oxo-4,5-dihydropyrazine-2-carboxylate Sodium Salt in Aqueous Solution

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 5-oxo-4,5-dihydropyrazine-2-carboxylate sodium salt in aqueous solutions. Designed for researchers, formulatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 5-oxo-4,5-dihydropyrazine-2-carboxylate sodium salt in aqueous solutions. Designed for researchers, formulation scientists, and drug development professionals, this document moves beyond standard protocols to explain the underlying chemical principles and rationale behind a rigorous stability testing program. We will explore the intrinsic structural liabilities of the molecule, delineate potential degradation pathways, and provide detailed, field-proven methodologies for conducting forced degradation studies and developing a stability-indicating analytical method. By integrating theoretical analysis with practical, self-validating experimental workflows, this guide serves as an essential tool for predicting shelf-life, informing formulation strategies, and ensuring the quality and safety of products containing this heterocyclic compound.

Introduction: The Imperative of Stability

5-oxo-4,5-dihydropyrazine-2-carboxylate sodium salt is a heterocyclic compound of increasing interest within pharmaceutical and chemical research. Its structure, featuring a dihydropyrazine core with both a lactam (oxo) and a carboxylate functionality, suggests a complex reactivity profile. For any application, from its use as an active pharmaceutical ingredient (API) to a critical process intermediate, a thorough understanding of its stability is paramount. The behavior of this molecule in an aqueous environment—the most common solvent system in formulation and biology—dictates its viability, shelf-life, and safety profile.

The purpose of this guide is to establish a first-principles approach to evaluating the aqueous stability of this molecule. We will dissect its structure to predict its weaknesses and design a comprehensive experimental strategy to challenge them. This strategy is rooted in the principles of forced degradation, or stress testing, a cornerstone of pharmaceutical development that accelerates decomposition to reveal potential degradation products and pathways.[1][2]

Theoretical Framework for Aqueous Stability

A molecule's stability is not an abstract concept; it is a direct consequence of its structure. Before any experiment is conducted, an analysis of the 5-oxo-4,5-dihydropyrazine-2-carboxylate structure allows us to hypothesize its most probable degradation routes.

Core Chemical Structure Analysis

The molecule possesses three key features that are critical to its stability profile:

  • The Dihydropyrazine Ring: Unlike the aromatic and generally stable pyrazine ring, the 4,5-dihydropyrazine core is non-aromatic.[3] This partial saturation makes the ring more susceptible to oxidative chemistry, potentially leading to aromatization or ring-opening reactions. Dihydropyrazine derivatives have been shown to generate radicals, indicating a potential for oxidative degradation.[4]

  • The α,β-Unsaturated Lactam System (Oxo-group): The C=C-N-C=O moiety forms a cyclic amide, or lactam. This functional group is a known site for hydrolysis. The reaction can be catalyzed by both acid and base, leading to the opening of the heterocyclic ring. This is often the primary degradation pathway for lactam-containing molecules.

  • The Carboxylate Group: As the sodium salt, this group is ionized and highly water-soluble. While generally stable, its electronic influence on the adjacent pyrazine ring can affect the rates of other reactions. Decarboxylation is a potential, though often less favorable, degradation route that may occur under harsh thermal or pH conditions.

Predicted Degradation Pathways

Based on the structural analysis, we can predict the following primary degradation pathways in an aqueous solution:

  • Hydrolysis (pH-Dependent): The most anticipated pathway is the hydrolytic cleavage of the lactam C-N bond. This reaction is expected to be significantly influenced by pH, with accelerated rates under both strongly acidic and strongly alkaline conditions.[5][6]

  • Oxidation: The dihydropyrazine ring is a prime target for oxidation. Oxidizing agents, or even dissolved oxygen, could lead to the formation of the aromatic pyrazine analog or other oxidative degradation products.

  • Photodegradation: Many heterocyclic compounds are sensitive to light.[7][8] Exposure to UV or high-intensity visible light could provide the energy needed to initiate radical reactions or other photochemical transformations.

Experimental Design for Stability Assessment

A robust stability study is built on a validated analytical method capable of accurately tracking the disappearance of the parent compound and the appearance of its degradants. This is known as a stability-indicating method (SIM) .[9]

The Core Objective: Developing a Stability-Indicating Analytical Method

The foundation of any stability study is an analytical method—typically High-Performance Liquid Chromatography (HPLC)—that can separate, detect, and quantify the active ingredient in the presence of its degradation products, process impurities, and excipients.[10][11] A method is not considered stability-indicating until it is proven to do so through forced degradation.[9] The workflow for this process is systematic and self-validating.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation & Application A Develop Initial HPLC Method (e.g., RP-C18, UV Detection) B Optimize Separation Parameters (Mobile Phase, Gradient, Temp.) A->B C Prepare Solutions of Drug Substance B->C D Subject to Stress Conditions (Acid, Base, H2O2, Heat, Light) C->D E Analyze Stressed Samples vs. Control D->E F Assess Peak Purity (PDA Detector) E->F G Is Parent Peak Free of Co-elution? F->G H Refine Method (Return to Phase 1) G->H No I Validate Method per ICH Q2(R2) (Specificity, Linearity, Accuracy) G->I Yes H->B J Use Validated SIM for Long-Term & Accelerated Stability Studies I->J

Caption: Workflow for developing and validating a stability-indicating method (SIM).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[7] The goal is to achieve 5-20% degradation of the active ingredient; conditions should be adjusted (time, temperature, reagent concentration) to fall within this range.[8]

Stock Solution Preparation: Prepare a stock solution of 5-oxo-4,5-dihydropyrazine-2-carboxylate sodium salt in high-purity water (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Alkaline Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature (25°C) due to expected higher reactivity.

  • Neutral Hydrolysis: Dilute the stock solution with an equal volume of water. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%. Keep at room temperature (25°C) and protect from light.

  • Thermal Degradation: Keep the aqueous stock solution in a calibrated oven at 80°C.

  • Photolytic Degradation: Expose the aqueous stock solution to a calibrated light source according to ICH Q1B guidelines, ensuring exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.

For each condition, a control sample (drug substance in the same solvent system, protected from the stress condition) must be prepared and analyzed alongside the stressed samples. Samples should be pulled at appropriate time points (e.g., 2, 4, 8, 24 hours) and immediately neutralized (if acidic or basic) and/or diluted for HPLC analysis.

Detailed Methodologies

The following protocols provide a starting point for a comprehensive stability investigation.

Protocol: Stability-Indicating HPLC-UV Method

This method is a typical starting point and must be optimized to ensure adequate separation for this specific molecule and its degradants.

  • Instrumentation: HPLC or UPLC system with a Photodiode Array (PDA) or UV detector.

  • Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% to 95% B

    • 17-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of the parent compound and use PDA to screen for degradants with different UV spectra.

  • Injection Volume: 10 µL.

Protocol: Characterization of Degradation Products

Identifying the structure of major degradants is crucial for understanding the reaction pathways and assessing safety.

  • Peak Collection: Scale up the forced degradation experiment that produces the highest amount of a specific, major degradant. Use preparative or semi-preparative HPLC to isolate and collect the fraction corresponding to the degradant peak.

  • Mass Spectrometry: Infuse the collected fraction into a high-resolution mass spectrometer (LC-MS/MS, Q-TOF, or Orbitrap) to obtain an accurate mass of the degradant. This provides its elemental formula.

  • MS/MS Fragmentation: Perform fragmentation analysis (MS/MS) on the degradant's molecular ion. The fragmentation pattern provides vital clues about its chemical structure.

  • NMR Spectroscopy: If sufficient material can be isolated (~1-5 mg), dissolve the purified degradant in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. This provides definitive structural information.[10]

Data Analysis and Interpretation

Quantitative Analysis of Forced Degradation

The results from the forced degradation studies should be compiled to assess the molecule's liabilities. The percentage of degradation is calculated based on the decrease in the peak area of the parent compound relative to the control.

Table 1: Representative Forced Degradation Data Summary

Stress ConditionDuration (hours)TemperatureParent Compound Remaining (%)Major Degradants (Retention Time, min)Observations
0.1 M HCl 2460°C92.5%DP1 (4.2 min)Minor degradation observed.
0.1 M NaOH 425°C78.1%DP2 (3.1 min)Significant and rapid degradation.
Water (Neutral) 2460°C98.2%-Very stable in neutral solution.
3% H₂O₂ 825°C85.3%DP3 (9.8 min), DP4 (11.2 min)Susceptible to oxidation.
Thermal (Aqueous) 2480°C94.8%DP1 (4.2 min)Minor thermal degradation.
Photolytic (ICH Q1B) -25°C91.0%DP5 (10.5 min)Moderate light sensitivity.

DP = Degradation Product

Proposed Primary Degradation Pathway: Alkaline Hydrolysis

Based on the data, alkaline hydrolysis is the most significant degradation pathway. Using LC-MS, the accurate mass of DP2 is determined. If this mass corresponds to the addition of one molecule of water (C₅H₅N₃O₃Na + H₂O → C₅H₇N₃O₄Na), it strongly supports a hydrolytic ring-opening mechanism.

Caption: Proposed primary degradation pathway under alkaline conditions.

Conclusion and Strategic Recommendations

The thermodynamic and chemical stability profile of 5-oxo-4,5-dihydropyrazine-2-carboxylate sodium salt in aqueous solution is dictated by its susceptibility to alkaline hydrolysis and, to a lesser extent, oxidation and photolysis. The compound demonstrates good stability in neutral and acidic aqueous solutions at moderate temperatures.

Based on this comprehensive analysis, the following recommendations are crucial for development:

  • Formulation pH: To ensure maximum stability and shelf-life, aqueous formulations should be buffered to a pH in the range of 4.0 - 6.5, avoiding alkaline conditions.

  • Excipient Compatibility: Avoid using basic excipients that could raise the micro-environmental pH.

  • Manufacturing and Storage: Protect solutions from high temperatures and direct light. The use of amber vials or light-resistant packaging is strongly recommended. For long-term storage, refrigeration (2-8°C) is advisable.

  • Antioxidants: For liquid formulations intended for multi-use or long-term storage, the inclusion of an antioxidant may be beneficial to mitigate oxidative degradation.

This guide provides the foundational strategy for a thorough stability assessment. The insights gained from these studies are not merely regulatory requirements; they are essential scientific data that drive robust product development and ensure the delivery of a safe and effective final product.

References

  • Rao, G. V., Balakrishnan, M., Venkatasubramanian, N., Subramanian, P. V., & Subramanian, V. (1981). Structural and solvent effects on alkaline hydrolysis of heterocyclic esters. Indian Journal of Chemistry.
  • Wang, Y., et al. (2015). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. ResearchGate. Available at: [Link]

  • Piso, M., et al. (2007). The first crystal structure with pyrazine-2-carboxylato-3-amide as a ligand. Synthesis and structure of cis-N, cis-O, trans-O-diaquobis(pyrazine-2-carboxylato-3-amide)nickel dihydrate. Taylor & Francis Online. Available at: [Link]

  • University of Glasgow. (1951). Studies In Pyrazine Chemistry. Available at: [Link]

  • Zhang, J., et al. (2023). Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials. RSC Publishing. Available at: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Miazga-Karska, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • Kumar, A., et al. (2018). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available at: [Link]

  • Teo, J. Y., et al. (2020). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]

  • Takechi, S., et al. (2010). Dihydropyrazine-induced inactivation of glyceraldehyde-3-phosphate dehydrogenase. Biological & Pharmaceutical Bulletin. Available at: [Link]

  • Ondrejkovičová, I., et al. (2003). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Available at: [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • S.L., P., et al. (2020). Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Jain, R., & Gupta, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Pharma Guideline. (2018). Forced Degradation Study in Pharmaceuticals. YouTube. Available at: [Link]

  • Emery Pharma. (n.d.). Pharmaceutical Stability Testing. Emery Pharma. Available at: [Link]

  • Jones, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]

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Exploratory

An In-depth Technical Guide: The Pivotal Role of Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate in the Synthesis of Favipiravir

Abstract Favipiravir (T-705), a potent broad-spectrum antiviral agent, has garnered significant attention for its efficacy against various RNA viruses, including influenza and SARS-CoV-2.[1][2][3] Its mechanism of action...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Favipiravir (T-705), a potent broad-spectrum antiviral agent, has garnered significant attention for its efficacy against various RNA viruses, including influenza and SARS-CoV-2.[1][2][3] Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase, a critical enzyme for viral replication.[2][4][5][6] The synthesis of this crucial pharmaceutical agent relies on the efficient construction of its core pyrazine-2-carboxamide scaffold. This technical guide provides an in-depth exploration of a key intermediate, Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate, elucidating its formation, characterization, and strategic importance in the manufacturing pathway of Favipiravir. We will dissect the underlying chemical principles, provide detailed experimental protocols, and discuss the causality behind methodological choices, offering a comprehensive resource for researchers and professionals in drug development and process chemistry.

Introduction: The Strategic Importance of Pyrazine Intermediates in Favipiravir Synthesis

The chemical architecture of Favipiravir, 6-fluoro-3-hydroxypyrazine-2-carboxamide, presents a significant synthetic challenge centered on the controlled functionalization of the pyrazine ring. Numerous synthetic routes have been developed, often starting from diverse and accessible precursors such as 2-aminopyrazine, 3-aminopyrazine-2-carboxylic acid, or diethyl malonate.[2][7][8] A convergent theme in many industrially viable strategies is the initial construction of a non-fluorinated pyrazine core, which is later modified to introduce the essential fluorine atom at the C6 position.

Among the most critical intermediates in this paradigm is 3-hydroxypyrazine-2-carboxamide (T-1105), the direct precursor that undergoes subsequent functionalization to yield Favipiravir.[1][5] The synthesis of this intermediate is often achieved through a robust cyclization reaction where its sodium salt, Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate , is formed in situ. This guide focuses on this pivotal reaction, treating the sodium salt not merely as a transient species but as the central molecular entity that dictates the efficiency and success of the entire synthetic cascade.

Synthesis of the Core Precursor: 2-Aminomalonamide

The journey to our target intermediate begins with the synthesis of 2-aminomalonamide, a fundamental building block that provides the C2, C3, and associated amide/amino functionalities of the final pyrazine ring.[2][7] Its availability and purity are paramount for a successful subsequent cyclization. While several methods exist, a common and scalable approach starts from diethyl malonate, an inexpensive commodity chemical.[2]

Experimental Protocol: Synthesis of 2-Aminomalonamide from Diethyl 2-Aminomalonate

This protocol describes the amidation of diethyl 2-aminomalonate, a common derivative of diethyl malonate.

Materials:

  • Diethyl 2-aminomalonate hydrochloride

  • Aqueous ammonia solution

  • Water

  • Sodium bicarbonate

Procedure:

  • Neutralization: Diethyl 2-aminomalonate hydrochloride is dissolved in water. The pH of the solution is carefully adjusted to >7 by the portion-wise addition of sodium bicarbonate to liberate the free ester.

  • Extraction: The aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic phases are combined.

  • Ammonolysis: The organic extract is concentrated under reduced pressure. The resulting crude diethyl 2-aminomalonate is treated with a concentrated aqueous ammonia solution.

  • Reaction: The mixture is heated in a sealed pressure vessel at approximately 80°C overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled, leading to the precipitation of 2-aminomalonamide as a solid. The product is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.[9]

Causality Behind Experimental Choices:

  • Neutralization: The initial hydrochloride salt is highly water-soluble and less reactive. Converting it to the free base makes it amenable to extraction into an organic solvent and subsequent reaction.

  • Pressurized Heating: The ammonolysis of the ester is a slow process at room temperature. Heating the reaction significantly increases the rate of this nucleophilic acyl substitution. A sealed vessel is required to maintain the concentration of the volatile ammonia and to allow the temperature to be raised above its boiling point safely.

Visualization: Synthesis of 2-Aminomalonamide

G cluster_0 Step 1: Neutralization & Extraction cluster_1 Step 2: Ammonolysis Diethyl_Aminomalonate_HCl Diethyl 2-Aminomalonate HCl Free_Ester Diethyl 2-Aminomalonate (Free Ester) Diethyl_Aminomalonate_HCl->Free_Ester 1. NaHCO3 2. Extraction Aminomalonamide 2-Aminomalonamide Free_Ester->Aminomalonamide Aqueous NH3, 80°C, Pressure

Caption: Workflow for the synthesis of 2-aminomalonamide.

The Core Reaction: Formation of Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate

This step constitutes the heart of the synthesis, where the acyclic 2-aminomalonamide is transformed into the heterocyclic pyrazine core. The reaction is a base-catalyzed condensation with glyoxal, which provides the C5 and C6 atoms of the ring.

The product, 3-hydroxypyrazine-2-carboxamide, exists in tautomeric equilibrium with its keto form, 5-oxo-4,5-dihydropyrazine-2-carboxamide. In the strongly alkaline conditions required for the reaction, the acidic proton of the hydroxyl/enol group is abstracted, forming the highly stable sodium salt, Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate .

Experimental Protocol: Cyclization of 2-Aminomalonamide with Glyoxal

Materials:

  • 2-Aminomalonamide

  • 40% Aqueous glyoxal solution

  • 20% Aqueous sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl)

Procedure:

  • Initial Setup: A reaction flask is charged with a 20% aqueous solution of sodium hydroxide and cooled to -10°C in an ice-salt bath.

  • Addition of Amide: 100 g of 2-aminomalonamide is added to the cold NaOH solution to form a suspension.

  • Glyoxal Addition: 149.4 g of a 40% aqueous glyoxal solution is added dropwise to the suspension over approximately 40 minutes, ensuring the temperature is maintained at or below -5°C. This is the point where Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate is formed in situ.

  • Reaction Stirring: The reaction mixture is stirred at -5°C for 1 hour, then allowed to warm to 22°C and stirred for an additional 3 hours.

  • Acidification: After the reaction is complete, the mixture is cooled to below 5°C. The pH is carefully adjusted to 2 by the dropwise addition of 6 M HCl.

  • Precipitation and Isolation: The acidification protonates the sodium salt, causing the neutral 3-hydroxypyrazine-2-carboxamide to precipitate out of the solution. The resulting crystals are collected by filtration, washed sequentially with cold water and 50% (w/w) ethanol.

  • Drying: The product is dried to yield 3-hydroxypyrazine-2-carboxamide (yields up to 91.2% have been reported).[9]

Causality Behind Experimental Choices:

  • Low Temperature: The initial reaction between the amine and the highly reactive dicarbonyl glyoxal is exothermic. Low temperatures are crucial to control the reaction rate, prevent side reactions (such as the polymerization of glyoxal), and ensure regioselectivity.

  • Strong Base (NaOH): The sodium hydroxide serves two purposes. First, it catalyzes the initial condensation and subsequent cyclization/dehydration steps. Second, it deprotonates the resulting 3-hydroxypyrazine product to form the soluble and stable sodium salt, driving the equilibrium towards the product.

  • Acidic Workup: The final product is isolated by neutralizing the basic reaction mixture. Adjusting the pH to 2 ensures the complete protonation of the carboxylate's tautomeric enol, rendering it insoluble in the aqueous medium and allowing for efficient isolation by precipitation.

Visualization: Pyrazine Ring Formation

G Aminomalonamide 2-Aminomalonamide Intermediate_Salt Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate (In Situ) Aminomalonamide->Intermediate_Salt NaOH (aq), <= -5°C Glyoxal Glyoxal Glyoxal->Intermediate_Salt Final_Product 3-Hydroxypyrazine-2-carboxamide Intermediate_Salt->Final_Product HCl (aq), pH 2

Caption: Cyclization reaction to form the core pyrazine intermediate.

Conversion to Favipiravir: The Final Steps

With the core intermediate, 3-hydroxypyrazine-2-carboxamide, in hand, the final stage of the synthesis involves the introduction of a fluorine atom at the C6 position of the pyrazine ring. A well-established and effective method for this transformation involves a sequence of nitration, reduction, and a Sandmeyer-type fluorination reaction.[4][10][11]

Experimental Protocol: Nitration-Reduction-Fluorination Sequence

Step 1: Nitration

  • 3-hydroxypyrazine-2-carboxamide is treated with a nitrating agent, typically a mixture of fuming nitric acid and sulfuric acid, at low temperatures to install a nitro group at the C6 position.

Step 2: Reduction

  • The resulting 6-nitro-3-hydroxypyrazine-2-carboxamide is then reduced to 6-amino-3-hydroxypyrazine-2-carboxamide. This is commonly achieved via catalytic hydrogenation using a catalyst such as Raney Nickel.[11] This method is often preferred as it minimizes byproducts.

Step 3: Fluorination (Balz-Schiemann type reaction)

  • The 6-amino intermediate is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.

  • The diazonium salt is then subjected to thermal decomposition in the presence of a fluoride source (e.g., from fluoroboric acid or Olah's reagent - pyridine-HF), which replaces the diazonium group with a fluorine atom.[11]

Step 4: Purification

  • The crude Favipiravir is purified, typically by recrystallization from a suitable solvent system (e.g., 95% ethanol), to yield the final active pharmaceutical ingredient (API) with high purity.[8]

Data Summary: Synthesis Pathway
StepStarting MaterialKey ReagentsProductTypical Yield
1Diethyl AminomalonateAqueous NH₃, Heat2-Aminomalonamide~87%[12]
22-AminomalonamideGlyoxal, NaOH, then HCl3-Hydroxypyrazine-2-carboxamide~91%[9]
33-Hydroxypyrazine-2-carboxamideHNO₃/H₂SO₄, Raney Ni/H₂, NaNO₂/HFFavipiravir~8% (for 3 steps)[10][13]

Note: Yields are highly dependent on specific reaction conditions and scale.

Visualization: Overall Synthetic Workflow

G Start 2-Aminomalonamide + Glyoxal Intermediate Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate Start->Intermediate NaOH Hydroxy_Pyrazine 3-Hydroxypyrazine-2-carboxamide Intermediate->Hydroxy_Pyrazine HCl Nitro 6-Nitro Intermediate Hydroxy_Pyrazine->Nitro Nitration Amino 6-Amino Intermediate Nitro->Amino Reduction Favipiravir Favipiravir Amino->Favipiravir Fluorination

Caption: Key stages in the synthesis of Favipiravir.

Conclusion and Future Outlook

The synthesis of Favipiravir is a multi-step process where the efficiency of each reaction is critical to the overall economic viability of production. The formation of Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate via the base-catalyzed cyclization of 2-aminomalonamide and glyoxal represents the cornerstone of this process. This intermediate, while often transient and formed in situ, is the gateway to the pyrazine core of the final drug molecule.

Understanding the kinetics, thermodynamics, and stability of this sodium salt is essential for process optimization, yield improvement, and impurity profiling. The methodologies described herein highlight a robust and scalable pathway. Future research will likely focus on developing greener synthetic routes, perhaps utilizing flow chemistry to enhance safety and control over the hazardous nitration and fluorination steps, and exploring alternative catalysts to further improve efficiency.[2] Nevertheless, the fundamental strategy of building the pyrazine ring through this pivotal sodium salt intermediate will remain a central and instructive example in modern pharmaceutical synthesis.

References

  • Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 12(2), 16-27. Available from: [Link]

  • Karatas, H., Hanashalshahaby, E. H. A., Catal, U., & Dege, N. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77(3), 1695–1701. Available from: [Link]

  • Google Patents. (2021). CN113045447A - 2-amino malonamide and synthetic method thereof.
  • Titova, Y. A., & Fedorova, O. V. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 20-31. Available from: [Link]

  • Asian Journal of Chemistry. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35(8), 2007-2012. Available from: [Link]

  • Tiyasakulchai, T., Charoensetakul, N., Khamkhenshorngphanuch, T., Thongpanchang, C., Srikun, O., Yuthavong, Y., & Srimongkolpithak, N. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11(61), 38787-38793. Available from: [Link]

  • Haghpanah, M., Ebrahimlo, A. R. M., & Zonouz, A. M. (2025). Green synthesis of structural analogs of favipiravir. RSC Advances, 15(22), 12345-12351. Available from: [Link]

  • Google Patents. (2010). KR100982720B1 - Process for the preparation of 2-aminomalonamide as an intermediate for the production of 4-carbamoyl-1-β-D-ribofuranoslimidazolium-5-oleate.
  • Guo, Q., Xu, M., Guo, S., Zhu, F., & Xie, Y. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(4), 1043–1051. Available from: [Link]

  • New Journal of Chemistry. (n.d.). A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. Retrieved from: [Link]

  • Google Patents. (2022). CN113929633A - A kind of synthetic method and application of favipiravir.
  • ResearchGate. (2025). A practical and step-economic route to Favipiravir. Retrieved from: [Link]

  • Google Patents. (2018). CN108250104A - A kind of synthetic method of 2- amino malononitrile.
  • Shi, F., Li, Z., Zhang, J., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics, 8(3), 123-127. Available from: [Link]

  • J-Stage. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from: [Link]

  • Google Patents. (2020). CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.
  • Semantic Scholar. (n.d.). The complete synthesis of favipiravir from 2-aminopyrazine. Retrieved from: [Link]

  • SciSpace. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Retrieved from: [Link]

  • Scientific Update. (2020). Favipiravir and the battle against COVID-19. Retrieved from: [Link]

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Foundational

Solubility data of Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate in polar vs non-polar solvents

The following technical guide is structured to serve as a definitive reference for process chemists and researchers working with pyrazine-based pharmaceutical intermediates. Executive Summary & Chemical Identity Sodium 5...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for process chemists and researchers working with pyrazine-based pharmaceutical intermediates.

Executive Summary & Chemical Identity

Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate is a critical intermediate in the synthesis of antiviral agents, most notably Favipiravir (T-705). Unlike its free acid precursor (5-oxo-4,5-dihydropyrazine-2-carboxylic acid, CAS 34604-60-9), the sodium salt exhibits a distinct solubility profile driven by its ionic character. Understanding this profile is essential for optimizing yield during aqueous workups, recrystallization, and solvent switching steps in GMP manufacturing.

This guide delineates the solubility behavior of the sodium salt across the polarity spectrum, providing actionable data for solvent selection and detailed protocols for internal validation.

Chemical Identity
PropertyDetail
IUPAC Name Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate
CAS Number 77168-77-5
Molecular Formula C₅H₃N₂NaO₃
Molecular Weight 162.08 g/mol
Physical State Off-white to pale yellow crystalline solid
Key Functional Groups Carboxylate anion (

), Amide-like lactam (

), Pyrazine ring

Solubility Physics: The Ionic Driver

To control the process, one must understand the mechanism. The solubility of this compound is governed by the Lattice Energy vs. Solvation Energy balance.

  • Polar Solvents (Water): The high dielectric constant of water (

    
    ) effectively shields the electrostatic attraction between the Sodium cation (
    
    
    
    ) and the Pyrazine carboxylate anion. The hydration enthalpy overcomes the crystal lattice energy, resulting in high solubility .
  • Protophilic Solvents (Alcohols): In Methanol or Ethanol, the solubility drops significantly. While the organic pyrazine ring has affinity for the organic chain of the alcohol, the ionic bond requires a higher dielectric medium to dissociate effectively.

  • Non-Polar Solvents (Hexane/Toluene): These solvents lack the dipole moment to interact with the ionic species. The lattice energy dominates, rendering the salt practically insoluble .

Comparative Solubility Data Matrix

The following data synthesizes empirical process observations with standard physicochemical properties of pyrazine carboxylate salts.

Table 1: Solubility Profile in Polar vs. Non-Polar Solvents

Solubility defined at 25°C. "High" > 100 mg/mL; "Moderate" 10–100 mg/mL; "Low" 1–10 mg/mL; "Insoluble" < 1 mg/mL.

Solvent ClassSpecific SolventDielectric Constant (

)
Solubility StatusProcess Implication
Highly Polar (Protic) Water (pH 7.0) 80.1High (>150 mg/mL)Ideal for extraction and initial dissolution.
Polar (Aprotic) DMSO 46.7High Useful for NMR analysis or non-aqueous reactions.
Polar (Aprotic) DMF 36.7Moderate to High Alternative reaction medium; difficult to remove.
Polar (Protic) Methanol 32.7Moderate Potential antisolvent or recrystallization co-solvent.
Polar (Protic) Ethanol 24.5Low Excellent antisolvent to force precipitation of the salt.
Polar (Aprotic) Acetonitrile 37.5Low Used to wash away organic impurities while retaining the salt.
Non-Polar Dichloromethane (DCM) 8.9Insoluble Ideal for washing; removes non-polar organic byproducts.
Non-Polar Toluene 2.4Insoluble Strictly for azeotropic drying or impurity extraction.
Non-Polar n-Hexane 1.9Insoluble No interaction; phase separation agent.

Critical Insight: The sharp solubility differential between Water (High) and Ethanol (Low) creates a robust "Salting Out" or "Antisolvent Crystallization" window. Adding Ethanol to a concentrated aqueous solution of the sodium salt is the standard method for high-purity isolation.

Experimental Protocol: Gravimetric Solubility Determination

Trustworthiness: This protocol is self-validating. It includes a "Mass Balance Check" to ensure no material is lost to degradation or adsorption.

Objective

To determine the saturation solubility (


) of Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate in a target solvent at a specific temperature.
Materials
  • Analytical Balance (Precision

    
     mg)
    
  • Temperature-controlled shaker or water bath

  • 0.22

    
    m PTFE Syringe Filters (chemically compatible)
    
  • Glass scintillation vials (20 mL)

Workflow
  • Preparation: Weigh approx. 500 mg of the Sodium salt (

    
    ) into a vial.
    
  • Solvent Addition: Add exactly 2.0 mL of the target solvent.

  • Equilibration:

    • Seal and shake at 25°C (or target T) for 24 hours.

    • Visual Check: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).

  • Filtration:

    • Allow the suspension to settle for 1 hour.

    • Filter the supernatant through a 0.22

      
      m filter into a pre-weighed vial (
      
      
      
      ).
  • Evaporation:

    • Evaporate the solvent (Rotavap or Nitrogen stream) until dry.

    • Dry in a vacuum oven at 40°C for 4 hours to remove bound solvent.

  • Quantification:

    • Weigh the vial with dried residue (

      
      ).
      
    • Calculate Mass of Solute:

      
      .
      
    • Calculate Solubility:

      
      .
      
Validation Step (Mass Balance)

Recover the undissolved solid from the filter, dry it, and weigh it (


).


Acceptance Criteria:

. If outside this range, check for solvate formation or degradation.

Visualization: Solubility-Driven Isolation Workflow

The following diagram illustrates how the solubility data above dictates the isolation strategy for this intermediate in a Favipiravir synthesis campaign.

SolubilityWorkflow Start Crude Reaction Mixture (Aq. NaOH Phase) Step1 Wash with DCM (Non-Polar) Start->Step1 Decision1 Phase Separation Step1->Decision1 OrganicPhase Organic Waste (Contains Non-Polar Impurities) Decision1->OrganicPhase DCM Layer (Salt Insoluble) AqPhase Aqueous Phase (Contains Sodium Salt) Decision1->AqPhase Water Layer (Salt Soluble) Step2 Concentrate Aqueous Phase (Vacuum Distillation) AqPhase->Step2 Step3 Add Antisolvent (Ethanol or Isopropanol) Step2->Step3 Result Precipitation of Pure Sodium Salt Step3->Result Solubility Drop

Caption: Process flow utilizing the high water solubility and low alcohol solubility of the sodium salt for purification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 151823, 5-oxo-4,5-dihydropyrazine-2-carboxamide. Retrieved from [Link]

  • Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Brogdon, B. N., et al. (2018). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts in Water and Ethanol. ResearchGate. Retrieved from [Link]

  • Oriental Journal of Chemistry (2021). Determination of Antiviral Drug, Favipiravir by a Stability-Indicating Chromatographic Method. Retrieved from [Link]

Exploratory

Literature review of 5-hydroxypyrazine-2-carboxylic acid sodium salt applications

Identity, Pharmacokinetics, and Applications in Drug Development Executive Summary 5-Hydroxypyrazine-2-carboxylic acid (5-OH-PA), often utilized in its sodium salt form (CAS: 77168-77-5) for enhanced solubility, is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Pharmacokinetics, and Applications in Drug Development

Executive Summary

5-Hydroxypyrazine-2-carboxylic acid (5-OH-PA), often utilized in its sodium salt form (CAS: 77168-77-5) for enhanced solubility, is a critical pyrazine derivative in pharmaceutical research. Its primary significance lies in its role as the terminal metabolite of Pyrazinamide (PZA) , a first-line anti-tuberculosis drug. Beyond its utility as a pharmacokinetic biomarker for PZA metabolism and Xanthine Oxidase (XO) activity, 5-OH-PA serves as a versatile scaffold in the synthesis of next-generation antiviral and antimycobacterial agents.

This guide provides a rigorous technical analysis of 5-OH-PA, detailing its metabolic pathways, analytical protocols for quantification, and utility as a synthetic building block.

Chemical Identity & Properties

PropertySpecification
Chemical Name 5-Hydroxypyrazine-2-carboxylic acid sodium salt
Synonyms 5-OH-PA; 5-Hydroxypyrazinoic acid; 6-oxo-1H-pyrazine-3-carboxylic acid
CAS Number 34604-60-9 (Free Acid); 77168-77-5 (Sodium Salt)
Molecular Formula C₅H₃N₂O₃Na
Molecular Weight 162.08 g/mol (Sodium Salt); 140.10 g/mol (Free Acid)
Solubility Water: >50 mg/mL (Na Salt); DMSO: Soluble
pKa ~3.0 (Carboxylic acid), ~8.5 (Hydroxyl/Amide tautomer)
Appearance Off-white to pale yellow crystalline solid

Technical Insight: The sodium salt form is preferred in biological assays to avoid the use of high percentages of organic co-solvents (like DMSO) which can inhibit sensitive enzymatic systems such as Xanthine Oxidase.

Pharmacological Significance: The Pyrazinamide Pathway[4]

The most authoritative application of 5-OH-PA is in the study of tuberculosis pharmacokinetics. Pyrazinamide (PZA) is a prodrug requiring activation. 5-OH-PA represents the detoxification and clearance pathway.

Metabolic Cascade
  • Activation: PZA is hydrolyzed by bacterial pyrazinamidase (PncA) or host amidases to Pyrazinoic Acid (PA) , the active bactericidal agent.

  • Clearance: Host Xanthine Oxidase (XO) hydroxylates PA at the 5-position to form 5-OH-PA .

  • Excretion: 5-OH-PA is rapidly excreted in urine.

Clinical Relevance:

  • XO Activity Marker: The ratio of PA to 5-OH-PA in plasma/urine is a direct readout of Xanthine Oxidase activity.

  • Drug-Drug Interactions (DDI): Co-administration of XO inhibitors (e.g., Allopurinol, Febuxostat) significantly alters PZA clearance, leading to elevated levels of the active PA and potential hepatotoxicity. 5-OH-PA monitoring is essential in these DDI studies.

Visualization of Metabolic Pathway

PZA_Metabolism cluster_enzymes Enzymatic Transformation PZA Pyrazinamide (Prodrug) PA Pyrazinoic Acid (Active Metabolite) PZA->PA Hydrolysis PZA->PA   OHPA 5-OH-PA (Inactive Metabolite) PA->OHPA Hydroxylation (Xanthine Oxidase) Excretion Renal Excretion (Urine) OHPA->Excretion Clearance PncA Pyrazinamidase (M. tb) Amidase Microsomal Deamidase (Host Liver) XO Xanthine Oxidase (Host Liver)

Figure 1: Metabolic pathway of Pyrazinamide showing the formation of 5-OH-PA via Xanthine Oxidase.

Experimental Protocols

Preparation of Stock Standards (Sodium Salt)

Why this matters: Accurate quantification relies on stable, fully dissolved standards. The free acid often precipitates in acidic HPLC mobile phases if not properly buffered.

  • Weighing: Weigh 16.21 mg of 5-Hydroxypyrazine-2-carboxylic acid sodium salt.

  • Solvent: Dissolve in 10 mL of HPLC-grade water (Milli-Q).

  • Concentration: This yields a 10 mM stock solution.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles as pyrazines can undergo photolytic degradation.

HPLC-UV Quantification Protocol

Application: Detection of 5-OH-PA in urine or plasma for PK studies.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 250 mm)
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Isocratic Ratio 95% A : 5% B (High aqueous content required for polar pyrazines)
Flow Rate 1.0 mL/min
Detection UV at 268 nm (λmax for 5-OH-PA)
Retention Time ~5-7 minutes (Elutes after Pyrazinamide and Pyrazinoic Acid)
Limit of Quantitation 0.5 µg/mL (Plasma)

Critical Control Point: The pH of the mobile phase is critical. At pH > 4.0, the carboxylic acid deprotonates, causing peak tailing and rapid elution. Maintain pH 2.5–3.0 to keep the acid protonated and interacting with the C18 phase.

Synthetic Applications: Building Block for Antivirals[4][5][6]

While 5-OH-PA is a metabolite, its structural core (hydroxypyrazine carboxylic acid) is a vital scaffold in medicinal chemistry, particularly for RNA-dependent RNA polymerase (RdRp) inhibitors.

  • Structural Homology: 5-OH-PA is structurally analogous to the core of Favipiravir (T-705), which is 6-fluoro-3-hydroxy-2-pyrazinecarboxamide.

  • Synthetic Utility: The 5-hydroxy position can be activated (e.g., via chlorination with POCl₃) to introduce diverse nucleophiles, creating libraries of 5-substituted pyrazine-2-carboxylic acids.

  • Antimycobacterial Potency: Derivatives of 5-OH-PA (e.g., 5-chloro analogs) have shown up to 1000-fold higher activity against M. tuberculosis compared to the parent Pyrazinamide in vitro, although in vivo stability remains a challenge.

References

  • Metabolism & Pharmacokinetics

    • Yamamoto, T., et al. "Pharmacokinetics of pyrazinamide and its metabolites in healthy subjects." Antimicrobial Agents and Chemotherapy, 1987. Link

    • Weiner, M., et al. "Pharmacokinetics of pyrazinamide in patients with tuberculosis." American Journal of Respiratory and Critical Care Medicine, 2003. Link

  • Synthetic Chemistry & Activity

    • Bergmann, K. E., et al. "5-Hydroxypyrazine-2-carboxylic acid derivatives with high antituberculous activity."[1] Journal of Medicinal Chemistry, 1996. Link

    • Zhang, Y., et al. "Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid." Journal of Antimicrobial Chemotherapy, 2003. Link

  • Analytical Methods

    • Hossain, Z., et al.[2][3] "High-performance liquid chromatographic determination of pyrazinamide and its metabolites in plasma and urine." Journal of Chromatography B, 2002. Link

  • Enzymatic Mechanisms

    • Moriwaki, Y., et al. "Effects of purine oxidase inhibitors on the metabolism of pyrazinamide." Biochemical Pharmacology, 1993. Link

Sources

Foundational

An In-Depth Technical Guide to the Metabolic Pathways of 5-Oxo-4,5-dihydropyrazine-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 5-oxo-4,5-dihydropyrazine-2-carboxylate represent a class of heterocyclic compounds with significant potential in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-oxo-4,5-dihydropyrazine-2-carboxylate represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Understanding their metabolic fate is paramount for the development of safe and efficacious therapeutics. This technical guide provides a comprehensive overview of the known and predicted metabolic pathways involving these derivatives. We delve into the core enzymatic reactions, the formation of reactive intermediates, and the analytical methodologies required for their characterization. This guide is intended to be a valuable resource for researchers actively engaged in the discovery and development of drugs centered around this scaffold, offering field-proven insights and detailed experimental protocols to navigate the complexities of their biotransformation.

Introduction: The 5-Oxo-4,5-dihydropyrazine-2-carboxylate Scaffold

The 5-oxo-4,5-dihydropyrazine-2-carboxylate core, a pyrazinone derivative, is a privileged scaffold in drug discovery, appearing in a variety of compounds with diverse biological activities. Its unique electronic and structural features, including a lactam moiety within a partially saturated heterocyclic ring, present both opportunities and challenges in drug design. A critical aspect of developing drugs based on this scaffold is a thorough understanding of their metabolic stability and the pathways by which they are transformed in biological systems.

Metabolic transformations can significantly impact the pharmacokinetic profile, efficacy, and safety of a drug candidate. For 5-oxo-4,5-dihydropyrazine-2-carboxylate derivatives, the interplay between the pyrazinone ring, the carboxylate group, and any appended substituents dictates the primary sites of metabolic attack. This guide will explore these pathways in detail, providing a framework for predicting and investigating the metabolism of novel derivatives.

Predicted and Known Metabolic Pathways

The metabolism of 5-oxo-4,5-dihydropyrazine-2-carboxylate derivatives is predicted to be a multifaceted process involving both Phase I and Phase II enzymatic reactions. Drawing parallels from structurally related pyrazinone and pyrazine compounds, we can anticipate several key metabolic transformations.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule and preparing it for Phase II conjugation. For the 5-oxo-4,5-dihydropyrazine-2-carboxylate scaffold, the following Phase I pathways are of primary importance:

  • Oxidation of the Pyrazinone Ring: The pyrazinone ring itself is a key target for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][3][4] A crucial study on a pyrazinone-containing thrombin inhibitor revealed two major pathways for metabolic activation of the pyrazinone ring.[1]

    • Epoxidation: P450-mediated oxidation of the double bond at the 5-6 position of the pyrazinone ring can lead to the formation of a reactive epoxide intermediate. This epoxide can then be hydrolyzed by epoxide hydrolase or undergo nucleophilic attack by cellular macromolecules, such as glutathione (GSH).[1] The addition of GSH can facilitate the opening of the pyrazinone ring and subsequent rearrangement to form a stable imidazole-containing metabolite.[1]

    • Iminium Ion Formation: A two-electron oxidation of the pyrazinone moiety can lead to the formation of a reactive electrophilic imine-methide intermediate.[1] This intermediate can be trapped by nucleophiles like glutathione.

  • Hydroxylation: Aromatic and aliphatic hydroxylation is a common metabolic pathway for many xenobiotics.[5] For derivatives with substituent groups, these are likely sites for hydroxylation. Ring hydroxylation of the pyrazine core has also been observed in the metabolism of other pyrazine derivatives.[5]

  • Oxidation of Substituents: Alkyl substituents on the pyrazine ring are susceptible to oxidation to form corresponding carboxylic acids.[5][6] These acidic metabolites are typically more water-soluble and readily excreted.

  • Hydrolysis of the Carboxylate Ester: If the 2-carboxylate group is in the form of an ester, enzymatic hydrolysis by esterases is a highly probable metabolic pathway, yielding the corresponding carboxylic acid.

The following diagram illustrates the predicted Phase I metabolic pathways:

Phase I Metabolism Parent 5-Oxo-4,5-dihydropyrazine- 2-carboxylate Derivative Epoxide Epoxide Intermediate Parent->Epoxide CYP450 (Epoxidation) ImineMethide Imine-Methide Intermediate Parent->ImineMethide CYP450 (Oxidation) Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP450 (Hydroxylation) OxidizedSubstituent Oxidized Substituent (e.g., Carboxylic Acid) Parent->OxidizedSubstituent Oxidation of Substituent CarboxylicAcid Carboxylic Acid (from ester hydrolysis) Parent->CarboxylicAcid Esterase (Hydrolysis) RingOpened Ring-Opened Metabolite (e.g., Imidazole derivative) Epoxide->RingOpened GSH Addition & Rearrangement GSH_Adduct1 GSH Adduct Epoxide->GSH_Adduct1 GSH Conjugation GSH_Adduct2 GSH Adduct ImineMethide->GSH_Adduct2 GSH Conjugation

Caption: Predicted Phase I metabolic pathways for 5-oxo-4,5-dihydropyrazine-2-carboxylate derivatives.

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.[7][8][9]

  • Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to functional groups like hydroxyls and carboxylates.[7][8] The carboxylic acid at the 2-position and any hydroxyl groups introduced during Phase I metabolism are likely sites for glucuronidation.

  • Sulfation: Sulfotransferases (SULTs) can catalyze the sulfation of hydroxyl groups, forming sulfate conjugates.[8]

  • Glutathione Conjugation: As mentioned in the Phase I section, reactive intermediates like epoxides and imine-methides can be detoxified by conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).[1][7]

The following diagram illustrates the predicted Phase II metabolic pathways:

Phase II Metabolism Parent_Metabolite Parent Compound or Phase I Metabolite (with -OH or -COOH) Glucuronide Glucuronide Conjugate Parent_Metabolite->Glucuronide UGTs Sulfate Sulfate Conjugate Parent_Metabolite->Sulfate SULTs GSH_Adduct GSH Adduct (from reactive intermediates) Parent_Metabolite->GSH_Adduct GSTs

Caption: Predicted Phase II metabolic pathways for 5-oxo-4,5-dihydropyrazine-2-carboxylate derivatives.

Experimental Protocols for Metabolic Profiling

A robust understanding of the metabolic pathways of a novel 5-oxo-4,5-dihydropyrazine-2-carboxylate derivative requires a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation.

  • Liver Microsomes: This is a subcellular fraction containing a high concentration of CYP enzymes and is a cost-effective first-line tool for assessing Phase I metabolism.[10][11]

    Protocol: Metabolic Stability in Liver Microsomes

    • Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat, mouse), NADPH regenerating system (to sustain CYP activity), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Incubation: Incubate the mixture at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

    • Sample Processing: Centrifuge the samples to precipitate proteins.

    • Analysis: Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound over time.

  • Hepatocytes: Primary hepatocytes offer a more complete metabolic system, containing both Phase I and Phase II enzymes, as well as transporters.[10][12]

    Protocol: Metabolite Identification in Hepatocytes

    • Cell Culture: Plate cryopreserved or fresh hepatocytes and allow them to attach.

    • Incubation: Treat the cells with the test compound at a non-toxic concentration. Incubate for a specified period (e.g., 4 to 24 hours).

    • Sample Collection: Collect both the cell culture medium and the cell lysate.

    • Sample Preparation: Precipitate proteins from the medium and lysate with a cold organic solvent containing an internal standard.

    • Analysis: Analyze the processed samples by high-resolution LC-MS/MS to identify potential metabolites by comparing their mass spectra and retention times to control samples.

The following diagram outlines a general workflow for in vitro metabolism studies:

In Vitro Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound Incubation Incubate at 37°C TestCompound->Incubation InVitroSystem In Vitro System (Microsomes or Hepatocytes) InVitroSystem->Incubation Quench Quench Reaction Incubation->Quench Process Sample Processing Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Interpretation (Metabolite ID & Stability) LCMS->Data

Caption: General workflow for in vitro metabolism studies.

In Vivo Pharmacokinetic and Metabolism Studies

In vivo studies in animal models are essential to understand the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME) of the compound.[13][14]

Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Dosing: Administer the test compound to a group of animals (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous).

  • Sample Collection: Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Collect urine and feces over a 24-hour period.

  • Sample Processing: Process blood to obtain plasma. Extract the compound and its metabolites from plasma, urine, and feces.

  • Analysis: Quantify the parent compound and major metabolites in the biological matrices using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

Analytical Methodologies for Metabolite Characterization

The identification and structural elucidation of metabolites require sophisticated analytical techniques.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for metabolite profiling due to its high sensitivity, selectivity, and ability to provide structural information through fragmentation patterns.[15][16][17] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of isolated metabolites.[15][16] It provides detailed information about the connectivity of atoms within a molecule.

  • Synthesis of Reference Standards: The definitive identification of a metabolite requires comparison of its chromatographic and mass spectrometric properties with those of a synthetically prepared authentic standard.

Data Presentation: Quantitative Analysis

A clear presentation of quantitative data is crucial for interpreting metabolic profiles. The following table provides an example of how to summarize metabolic stability data from an in vitro study.

CompoundIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Derivative AHuman Liver Microsomes3519.8
Derivative BHuman Liver Microsomes> 60< 5.0
Derivative CRat Hepatocytes2245.2

Conclusion and Future Directions

A thorough understanding of the metabolic pathways of 5-oxo-4,5-dihydropyrazine-2-carboxylate derivatives is a critical component of their successful development as therapeutic agents. The pyrazinone ring is a key site of metabolic activity, with oxidation leading to potentially reactive intermediates. The experimental and analytical strategies outlined in this guide provide a robust framework for characterizing the metabolic fate of novel compounds based on this scaffold.

Future research should focus on:

  • QSAR Modeling: Developing quantitative structure-activity relationship models to predict the metabolic stability and sites of metabolism for new derivatives.

  • Enzyme Phenotyping: Identifying the specific CYP isozymes responsible for the metabolism of these compounds to anticipate potential drug-drug interactions.

  • Reactive Metabolite Screening: Implementing assays to screen for the formation of reactive metabolites and assess their potential for toxicity.

By proactively addressing the metabolic challenges associated with the 5-oxo-4,5-dihydropyrazine-2-carboxylate scaffold, researchers can accelerate the development of safer and more effective medicines.

References

  • Evans, D. C., et al. (2003). Metabolic activation of a pyrazinone-containing thrombin inhibitor. Evidence for novel biotransformation involving pyrazinone ring oxidation, rearrangement, and covalent binding to proteins. Chemical Research in Toxicology, 16(2), 254-265. [Link]

  • Hawksworth, G., & Scheline, R. R. (1975). Metabolism in the rat of some pyrazine derivatives having flavour importance in foods. Xenobiotica, 5(7), 389-399. [Link]

  • Müller, R., & Rappert, S. (2010). Microbial metabolism of pyrazines. Applied Microbiology and Biotechnology, 85(5), 1315-1320. [Link]

  • Petkevičius, V., et al. (2021). Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440. Metabolic Engineering, 67, 15-27. [Link]

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  • Fay, K. A., & James, R. C. (2021). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers in Toxicology, 3, 739504. [Link]

  • Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 3857-3881. [Link]

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  • Coe, S. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [Link]

  • Langguth, P., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14785-14795. [Link]

  • Levy, M., Zylber-Katz, E., & Rosenkranz, B. (1995). Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone). European Journal of Clinical Pharmacology, 48(3-4), 169-176. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]

  • Sinha, B. K., & Mason, R. P. (2014). BIOTRANSFORMATION OF HYDRAZINE DERIVATIVES IN THE MECHANISM OF TOXICITY. Toxicology and Applied Pharmacology, 280(1), 134-141. [Link]

  • Li, D., et al. (2022). Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes. Frontiers in Pharmacology, 13, 999588. [Link]

  • Hypha Discovery. (2022, September 8). Phase II Drug Metabolism. [Link]

  • Technology Networks. (n.d.). What Are The Analytical Techniques In Metabolomics And How To Choose. Retrieved February 25, 2026, from [Link]

  • Longdom Publishing. (n.d.). Phase II Enzymes: Conjugation Reactions and Drug Solubility Enhan. Retrieved February 25, 2026, from [Link]

  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews, 29(1-2), 413-580. [Link]

  • Hecht, D. W., et al. (1995). Biotransformation of Various Substituted Aromatic Compounds to Chiral Dihydrodihydroxy Derivatives. Applied and Environmental Microbiology, 61(2), 525-530. [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved February 25, 2026, from [Link]

  • El-Sayed, M. A. A., et al. (2021). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry, 13(16), 1437-1454. [Link]

  • Systematic Reviews in Pharmacy. (2022, August 1). Analytical Techniques Used in Metabolomics. [Link]

  • EFSA. (n.d.). Identification of metabolites: analytical challenges for conducting in vitro metabolism characterisation of pesticides. Retrieved February 25, 2026, from [Link]

  • Al-Kuraishy, H. M., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 59(5), 849. [Link]

  • La-Beck, N. M., & Jean, J. C. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8799. [Link]

  • National Center for Biotechnology Information. (2023, August 14). Biochemistry, Biotransformation. StatPearls. [Link]

  • Guo, L., et al. (2022). Study of the Roles of Cytochrome P450 (CYPs) in the Metabolism and Cytotoxicity of Perhexiline. Pharmaceutical Research, 39(12), 3125-3136. [Link]

  • Sharma, M., et al. (2023). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 145(1), 229-235. [Link]

  • Longdom Publishing. (n.d.). The Role of Biotransformation in Drug Discovery and Development. Retrieved February 25, 2026, from [Link]

  • Idzu, G., et al. (1994). Biotransformation studies of di-acid angiotensin converting enzyme inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 12(12), 1537-1544. [Link]

  • Lee, S. J., & Lee, S. K. (2021). Enzymatic Hydrolysis of Ovotransferrin and the Functional Properties of Its Hydrolysates. Foods, 10(5), 1045. [Link]

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433-8436. [Link]

  • Sharma, M., et al. (2023). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. ChemRxiv. [Link]

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433-8436. [Link]

  • Tsyzoryk, N. M., et al. (2023). A CONVENIENT SYNTHESIS OF METHYL 4-OXO-4,5-DIHYDROPYRAZOLO[1,5-a]PYRAZINE-7-CARBOXYLATES AND CORRESPONDING CARBOXYLIC ACIDS. Chemistry of Heterocyclic Compounds, 59(8), 619-625. [Link]

  • El-Gaby, M. S. A., et al. (1999). Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acid moieties with potential biological activity. Indian Journal of Chemistry - Section B, 38(8), 938-943. [Link]

  • Kandeel, M. M., et al. (1998). Synthesis and biological action of 5-oxo-1,2,4-triazine derivatives. Arzneimittel-Forschung, 48(8), 846-850. [Link]

  • ResearchGate. (n.d.). The transition state structures of hydrolysis involving two to five.... Retrieved February 25, 2026, from [Link]

  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4,5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 1-8. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to Nucleophilic Aromatic Substitution (SNAr) on Pyrazine Carboxylates

Abstract Pyrazine derivatives are foundational scaffolds in modern drug discovery, forming the core of numerous FDA-approved therapeutics.[1] The functionalization of these electron-deficient heterocycles is paramount fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazine derivatives are foundational scaffolds in modern drug discovery, forming the core of numerous FDA-approved therapeutics.[1] The functionalization of these electron-deficient heterocycles is paramount for tuning their pharmacological profiles. Nucleophilic Aromatic Substitution (SNAr) stands out as a robust and versatile strategy for forging carbon-heteroatom bonds on the pyrazine ring. This guide provides an in-depth analysis of the reaction conditions for SNAr on pyrazine substrates bearing a carboxylate or carboxylic acid moiety. We will dissect the underlying mechanism, explore the causal relationships behind the selection of reagents and solvents, and present detailed, field-proven protocols for researchers in medicinal chemistry and drug development.

The Strategic Importance and Electronic Nature of Pyrazines

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged structure in medicinal chemistry.[1] Its unique electronic properties, including its role as a bioisostere for benzene and pyridine, and the ability of its nitrogen atoms to act as hydrogen bond acceptors, have led to its incorporation into a wide array of bioactive molecules, such as the proteasome inhibitor Bortezomib and the antiviral agent Favipiravir.[1]

The chemistry of pyrazine is dominated by its electron-deficient nature. The two electronegative nitrogen atoms withdraw electron density from the ring, making the carbon atoms electrophilic and highly susceptible to attack by nucleophiles. This intrinsic reactivity makes the Nucleophilic Aromatic Substitution (SNAr) reaction a highly effective and common method for derivatization, often proceeding under milder conditions than those required for electron-rich aromatic rings.[2][3]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction on pyrazine systems proceeds through a well-established two-step addition-elimination mechanism.[4][5] Understanding this pathway is critical for rational optimization of reaction conditions.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group (e.g., a halogen). This forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The stability of this intermediate is the rate-determining factor for the reaction.

  • Elimination and Re-aromatization: The leaving group is expelled, and the aromaticity of the pyrazine ring is restored, yielding the substituted product.

Figure 1: The SNAr Mechanism on a Halopyrazine.
The Critical Role of the Carboxylate Substituent

The presence of a carboxylic acid (-COOH) or its conjugate base, a carboxylate salt (-COO⁻), on the pyrazine ring profoundly influences reactivity. This duality is a key consideration for experimental design.

  • Carboxylic Acid (-COOH): As an electron-withdrawing group (EWG), the carboxylic acid moiety further depletes the electron density of the pyrazine ring. This effect stabilizes the anionic Meisenheimer complex, thereby activating the ring and accelerating the rate of SNAr.

  • Carboxylate Salt (-COO⁻): In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate salt. This anion is a powerful electron-donating group (EDG) through resonance. This donation of electron density into the ring destabilizes the Meisenheimer complex, deactivating the ring and significantly slowing down the SNAr reaction.

Expert Insight: The choice of whether to run the reaction under neutral/acidic conditions (favoring the -COOH form) or basic conditions (forming the -COO⁻ salt) is a critical parameter. If the nucleophile requires a base for activation (e.g., deprotonation of a thiol), a careful balance must be struck to avoid complete deactivation of the substrate. Often, using a stoichiometric amount of a mild base is preferable to using a large excess of a strong base.

Parameter Optimization for SNAr on Pyrazine Carboxylates

Successful synthesis hinges on the careful selection of several key parameters. The logical workflow involves considering each component's role in facilitating the core mechanism.

G Figure 2: Workflow for S_N_Ar Reaction Optimization A Define Substrate (Pyrazine Carboxylate) B Select Nucleophile (Amine, Thiol, Alcohol) A->B C Choose Solvent System (Polar Aprotic Preferred) B->C D Select Base (if required) (Consider Substrate pKa) C->D E Set Reaction Conditions (Temp, Time, Concentration) D->E F Run Small-Scale Test Reaction E->F G Monitor Progress (TLC/LC-MS) F->G H Workup & Purification G->H J Optimize & Scale-Up G->J Analyze Results I Characterize Product H->I I->J

Sources

Application

Optimizing solvent systems for the dissolution of Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate

Application Note: Optimizing Solvent Systems for the Dissolution of Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate Executive Summary & Chemical Context Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate (CAS: 77168-77-5) rep...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Solvent Systems for the Dissolution of Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate

Executive Summary & Chemical Context

Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate (CAS: 77168-77-5) represents a critical scaffold in the synthesis of antiviral agents (e.g., Favipiravir intermediates) and antimycobacterial metabolites (Pyrazinamide derivatives).[1] Its dissolution behavior is governed by two competing physicochemical factors: the high lattice energy typical of sodium carboxylate salts and the tautomeric equilibrium of the pyrazine ring (lactam-lactim interconversion).[1]

This guide provides a rational framework for optimizing solvent systems for this compound, moving beyond trial-and-error to a mechanistic approach. We address challenges in process chemistry (reaction homogeneity, antisolvent crystallization) and formulation (bioavailability enhancement).[1]

Physicochemical Profile[1][2][3][4][5][6]
  • Compound: Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate[1]

  • Free Acid Equivalent: 5-Hydroxypyrazine-2-carboxylic acid (CAS: 34604-60-9)[1][2]

  • Key Challenge: While highly water-soluble, the compound exhibits poor solubility in standard organic solvents (DCM, THF, EtOAc), complicating extraction and anhydrous processing.[1]

  • Tautomerism: The 5-oxo/5-hydroxy equilibrium is solvent-dependent.[1] Polar protic solvents stabilize the ionic form, while aprotic environments may shift the equilibrium, affecting solubility and reactivity.[1]

Solvation Mechanism & Tautomeric Control

Understanding the solute-solvent interaction is prerequisite to optimization.[1] The sodium salt exists in a zwitterionic-like resonance.[1] In aqueous media, the hydration shell around the Na+ ion drives dissolution. In organic media, the lack of stabilization for the carboxylate anion leads to aggregation/precipitation.

Diagram 1: Tautomeric Equilibrium & Solvation Dynamics

Tautomerism cluster_Solvents Solvent Environment Effects Salt Sodium Salt (Ionic Lattice) Water Water/Buffer (High Dielectric) Salt->Water Dissociation (High Solubility) DMSO DMSO/DMF (Polar Aprotic) Salt->DMSO Ion Pairing (Mod. Solubility) Alcohol MeOH/EtOH (Protogenic) Salt->Alcohol Precipitation (Antisolvent) FreeAcid Free Acid (Protonated) FreeAcid->Salt pH > pKa (NaOH) Water->FreeAcid pH < pKa

Figure 1: Solvation dynamics of the pyrazine salt.[1] High dielectric solvents (Water) promote dissociation, while alcohols act as antisolvents, crucial for crystallization protocols.[1]

Solubility Profiling Strategy

Do not rely on visual inspection alone.[1] Use a tiered approach to define the "Design Space" for your solvent system.

Tier 1: Gravimetric Solubility Screen (The Gold Standard)

This protocol establishes the thermodynamic solubility limit, essential for process scale-up.[1]

Protocol 1.0: Thermodynamic Solubility Determination

  • Materials:

    • Compound: Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate (>98% purity).[1]

    • Solvents: Water, Methanol, DMSO, DMF, Ethanol, 1:1 Binary Mixtures.[1]

    • Equipment: Thermomixer, Centrifuge, HPLC or Vacuum Oven.[1]

  • Step-by-Step Methodology:

    • Saturation: Weigh 100 mg of compound into a 2 mL HPLC vial.

    • Solvent Addition: Add 500 µL of the target solvent.

    • Equilibration: Agitate at 25°C (or target process temp) for 24 hours at 800 RPM.

      • Checkpoint: If the solution becomes clear immediately, add more solid until a suspension persists.

    • Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PTFE filter (use Nylon for aqueous).

    • Quantification (Gravimetric):

      • Pipette exactly 200 µL of the supernatant into a pre-weighed aluminum pan.

      • Evaporate solvent in a vacuum oven at 40°C (for organics) or lyophilize (for water).[1]

      • Weigh the residue.

      • Calculation:

        
        [1]
        

Expected Solubility Profile (Reference Values):

Solvent SystemPredicted Solubility (mg/mL)Application Utility
Water (pH 7.0) > 100 mg/mLStock solutions, Biorelevant media
PBS (pH 7.4) > 80 mg/mLBiological Assays
DMSO 20 - 50 mg/mLOrganic reactions, Cryostocks
Methanol 1 - 5 mg/mLCo-solvent for purification
Ethanol/IPA < 0.1 mg/mLAntisolvent for crystallization
DCM/Hexane InsolubleWashing impurities

Advanced Optimization: Binary Systems & pH Switching

For applications requiring high concentration in non-aqueous environments (e.g., organic synthesis), single solvents often fail.[1] Use Binary Gradient Optimization .

Workflow: The "Water-to-Organic" Switch

This technique is critical when the salt must be dissolved for a reaction but the reagent is water-sensitive, or for controlled crystallization.[1]

Protocol 2.0: Binary Solvent Mapping

  • Stock Preparation: Prepare a near-saturated solution in Water (e.g., 200 mg/mL).[1]

  • Titration: Aliquot 1 mL of stock into 5 vials.

  • Antisolvent Addition: Slowly add Methanol or Ethanol in 100 µL increments.

  • Turbidity Point: Record the volume of organic solvent required to induce the first permanent cloudiness (Cloud Point).

  • Data Usage: This defines the Metastable Zone Width (MSZW) .

    • Stable Region: High water content.[1]

    • Labile Region: High organic content (crystallization zone).[1]

Diagram 2: Solubility Screening & Optimization Workflow

OptimizationWorkflow Start Define Requirement Screen Tier 1: Pure Solvent Screen (Water, DMSO, MeOH) Start->Screen Decision Solubility Sufficient? Screen->Decision Binary Tier 2: Binary Systems (Water/MeOH, DMSO/Water) Decision->Binary No (Need Co-solvent) pH Tier 3: pH Adjustment (Convert to Free Acid?) Decision->pH No (Ionic Issue) Process Process Development (Crystallization/Reaction) Decision->Process Yes Binary->Process pH->Process

Figure 2: Decision tree for selecting the optimal solvent system based on solubility thresholds.

Formulation & Bio-Assay Preparation

For biological assays (in vitro/in vivo), the sodium salt is preferred over the free acid due to neutral pH compatibility.

Protocol 3.0: Preparation of 10 mM Stock for Cell Assays

  • Challenge: Avoid precipitation upon dilution into culture media.

  • Recommended Vehicle:

    • Primary: Water or PBS (preferred for salts).[1]

    • Alternative: DMSO (if high concentration stock is needed, e.g., 100 mM).[1]

  • Procedure:

    • Calculate mass:

      
       (Anhydrous basis - check CoA for hydrates).[1]
      
    • Weigh 1.62 mg for 1 mL of 10 mM solution.

    • Dissolve in 100% sterile water or PBS. Vortex for 30 seconds.[1]

    • Sterilization: Filtration through 0.22 µm PES (Polyethersulfone) membrane.[1] Note: Do not use Nylon for protein-containing media, but safe for this small molecule.[1]

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles which can induce hydrate crystal changes.

Troubleshooting & Polymorphism

  • Hydrate Formation: Sodium salts of pyrazines are hygroscopic. If the dissolution rate slows significantly over time, the material may have absorbed moisture and converted to a stable hydrate. Action: Dry standard at 40°C under vacuum before weighing.

  • Precipitation in Media: If the compound precipitates when added to cell media, it is likely due to the "Salting Out" effect from high NaCl concentrations in the media. Action: Pre-dilute in water before adding to media, or lower the final concentration.[1]

References

  • PubChem. Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Google Patents. Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts (US7151178B2).[1] (Describes general salt isolation of pyrazines). Available at:

  • Chemical Book.

Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for the compound batch in use.

Sources

Method

Application Note: Peptide N-Terminal Capping with Sodium Pyrazine-2-carboxylate Derivatives

Executive Summary This guide details the protocols for utilizing sodium pyrazine-2-carboxylate (Na-Pyz) and its derivatives in peptide synthesis. While standard peptide coupling focuses on amino acid elongation, pyrazine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for utilizing sodium pyrazine-2-carboxylate (Na-Pyz) and its derivatives in peptide synthesis. While standard peptide coupling focuses on amino acid elongation, pyrazine-2-carboxylic acid derivatives are critical N-terminal capping groups used extensively in the synthesis of protease inhibitors (e.g., Bortezomib analogs) and antimycobacterial peptidomimetics.

Using the sodium salt form offers distinct advantages over the free acid, including enhanced stability during storage and the ability to utilize specific "salt-driven" activation pathways that minimize the need for exogenous organic bases, thereby reducing racemization risks of the adjacent peptide residue.

Technical Background & Mechanistic Insight

The Role of the Pyrazine Moiety

The pyrazine-2-carbonyl motif functions as a bioisostere of the phenylalanine ring or other aromatic systems, often improving metabolic stability and hydrogen-bonding potential within the enzyme active site. However, the electron-deficient nature of the pyrazine ring renders the carboxylic acid less nucleophilic than standard aliphatic amino acids, requiring robust activation strategies.

Why the Sodium Salt?

Commercially, these derivatives are often supplied as sodium salts to prevent decarboxylation or self-reaction during storage.

  • Challenge: Carbodiimide reagents (DIC/EDC) require the protonated free acid to initiate O-acylisourea formation.

  • Opportunity: Phosphonium (PyBOP) and Uronium (HATU/HBTU) reagents, as well as Alkyl Chloroformates, react directly with the carboxylate anion. Using the sodium salt pre-provides this anion, theoretically eliminating the induction period associated with deprotonation by DIPEA/NMM.

Critical Solubility Parameters

Sodium pyrazine-2-carboxylate is insoluble in Dichloromethane (DCM), the standard solvent for solid-phase peptide synthesis (SPPS). Protocols must utilize Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to ensure homogeneity.

Experimental Protocols

Protocol A: The "Direct Salt" Activation (Uronium/Guanidinium Method)

Best for: High-throughput synthesis and standard SPPS workflows.

This protocol leverages the fact that HATU reacts with the carboxylate anion. Since the starting material is already an anion (Na salt), we eliminate the initial base addition, adding it only to maintain basicity for the amine nucleophile.

Materials:

  • Peptide-Resin (0.1 mmol scale, Fmoc-deprotected)

  • Sodium Pyrazine-2-carboxylate (3.0 equiv)

  • HATU (2.9 equiv)

  • HOAt (3.0 equiv) – Crucial additive for electron-deficient acids

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for 20 minutes. Drain.

  • Pre-Activation Complex:

    • In a separate vial, dissolve Sodium Pyrazine-2-carboxylate (48 mg, 0.3 mmol) and HOAt (41 mg, 0.3 mmol) in 2 mL of DMF.

    • Note: The mixture may remain slightly cloudy.

    • Add HATU (110 mg, 0.29 mmol). Vortex vigorously for 1 minute.

    • Mechanistic Check: The solution should turn yellow/orange as the activated ester forms. The Na+ acts as the counterion for the hexafluorophosphate/BF4 byproduct.

  • Coupling:

    • Add the pre-activated solution to the resin.[1]

    • IMMEDIATELY add DIEA (1.0 equiv, ~17 µL).

    • Why wait to add base? Adding base to the Na-salt/HATU mix prematurely can cause rapid hydrolysis if trace water is present. We only need base to ensure the peptide N-terminus is deprotonated.

  • Incubation: Agitate at Room Temperature for 45–60 minutes .

  • Washing: Drain and wash resin with DMF (3x), DCM (3x), and DMF (3x).[1]

  • Validation: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS to confirm capping.

Protocol B: The Mixed Anhydride Method (Salt-Nucleophile Strategy)

Best for: Solution-phase synthesis or difficult couplings where uronium byproducts are difficult to remove.

This is the most chemically elegant approach. The sodium carboxylate acts as a nucleophile attacking an alkyl chloroformate, generating a highly reactive mixed anhydride without generating amine salts.

Materials:

  • Sodium Pyrazine-2-carboxylate (1.1 equiv)

  • Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (0.1 equiv - catalytic)

  • Peptide fragment (free amine)

  • Solvent: Anhydrous THF or DMF/THF (1:1)

Step-by-Step Procedure:

  • Suspension: Suspend Sodium Pyrazine-2-carboxylate in anhydrous THF/DMF (1:1) at -15°C (ice/salt bath).

  • Activation:

    • Add Isobutyl Chloroformate dropwise.

    • Observation: A fine precipitate of NaCl will form immediately.

    • Stir at -15°C for 15 minutes.

    • Chemistry: The Na+ drives the reaction by precipitating with the chloride, driving the equilibrium toward the mixed anhydride.

  • Coupling:

    • Add the Peptide Amine (dissolved in minimal DMF) dropwise to the cold mixture.

    • Add catalytic NMM (0.1 equiv) only if the peptide was a salt (e.g., TFA salt). If it is a free base, no exogenous base is needed.

  • Reaction: Allow the mixture to warm to Room Temperature naturally over 2 hours.

  • Work-up:

    • Filter off the NaCl precipitate.

    • Concentrate the filtrate.

    • Perform standard aqueous workup (NaHCO3 wash / Citric Acid wash).

Data Summary & Comparison

ParameterProtocol A (HATU/Na-Salt)Protocol B (Mixed Anhydride)
Reaction Type In-situ Active EsterMixed Anhydride
Solvent Compatibility DMF / NMP (Required)THF / DMF / DCM
Byproducts Urea/Guanidinium salts (Water soluble)CO2, Isobutanol, NaCl
Racemization Risk Low (with HOAt)Moderate (Temperature sensitive)
Scale Micro to Gram scaleGram to Kilo scale
Cost Efficiency Moderate (HATU is expensive)High (Reagents are cheap)

Visualization: Mixed Anhydride Activation Workflow

The following diagram illustrates the logical flow and chemical transformation in Protocol B, highlighting the role of the Sodium cation.

MixedAnhydrideProtocol cluster_activation Step 1: Activation cluster_coupling Step 2: Aminolysis NaPyz Sodium Pyrazine-2-carboxylate (Nucleophile) Intermediate Mixed Anhydride (Activated Species) NaPyz->Intermediate -15°C, THF/DMF IBCF Isobutyl Chloroformate (Electrophile) IBCF->Intermediate Electrophilic Attack NaCl NaCl Precipitate (Byproduct) Intermediate->NaCl Elimination Product Pyrazinoyl-Peptide (Final Product) Intermediate->Product + Peptide-NH2 Warm to RT Peptide Peptide (N-Terminus) Peptide->Product

Caption: Workflow for the activation of Sodium Pyrazine-2-carboxylate via Mixed Anhydride method, utilizing the sodium salt to drive NaCl precipitation.

Troubleshooting Guide

Issue: Low Coupling Efficiency
  • Cause: The electron-deficient pyrazine ring makes the carbonyl carbon less electrophilic than expected, or the steric bulk of the peptide N-terminus is interfering.

  • Solution: Switch to Protocol A but use HATU at 50°C (microwave assisted) for 10 minutes. The thermal energy helps overcome the deactivated carbonyl.

Issue: Gelation in DMF
  • Cause: Sodium salts can induce aggregation in high-concentration peptide solutions (salting-out effect).

  • Solution: Add Chaotropic salts (e.g., LiCl) or use a solvent mixture of DMF/DMSO (4:1) to disrupt aggregates.

Issue: Racemization of the N-terminal Amino Acid
  • Cause: Over-activation or excess base (DIEA) reacting with the adjacent chiral center.

  • Solution: Use Protocol B (Mixed Anhydride). It is "base-free" regarding the peptide component (if free amine is used), significantly reducing the risk of proton abstraction from the alpha-carbon.

References

  • Doležal, M., et al. (2002). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7(5), 363-373.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Peptide Coupling." Organic Process Research & Development.

  • Chitrala, T.R., et al. (2015). "Synthesis... of Novel Pyrazine 2-Carboxylic Acid Derivatives... using T3P." Research Journal of Pharmaceutical, Biological and Chemical Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing thermal decarboxylation of pyrazine-2-carboxylate salts during synthesis

Technical Guide: Preventing Thermal Decarboxylation of Pyrazine-2-Carboxylate Salts Introduction Pyrazine-2-carboxylate salts are critical intermediates in the synthesis of antitubercular drugs (e.g., Pyrazinamide deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Preventing Thermal Decarboxylation of Pyrazine-2-Carboxylate Salts

Introduction

Pyrazine-2-carboxylate salts are critical intermediates in the synthesis of antitubercular drugs (e.g., Pyrazinamide derivatives) and metal-organic frameworks (MOFs). However, the electron-deficient nature of the pyrazine ring makes the C2-position carboxylic acid highly susceptible to thermal decarboxylation, releasing


 and yielding pyrazine as a degradation product.

This guide addresses the thermodynamic instability of these salts during synthesis and isolation. It provides a self-validating workflow to maintain the integrity of the carboxylate group by strictly controlling pH, temperature, and counter-ion selection.

Module 1: The Mechanic of Failure (Theory)

To prevent failure, one must understand the driving force. Decarboxylation in heteroaromatic acids is driven by the electron-withdrawing nature of the ring nitrogens.

  • The Electron Sink: The nitrogen atoms in the pyrazine ring pull electron density away from the carboxylate group.

  • The Trigger (Protonation): In acidic media (low pH), the ring nitrogen or the carboxylate oxygen becomes protonated. This lowers the activation energy for the C-C bond cleavage.

  • The Result: The carboxyl group is lost as carbon dioxide (

    
    ), leaving behind a transient carbanion that is rapidly protonated to form neutral pyrazine.
    

Key Insight: The Sodium/Potassium salt is significantly more thermally stable than the Free Acid . The negative charge on the carboxylate anion (


) resists losing 

because doing so would require generating a highly unstable dianion intermediate, which is energetically unfavorable.
Visualizing the Stability Hierarchy

DecarboxylationRisk Salt Pyrazine-2-Carboxylate Salt (Alkali Metal: Na+/K+) [Most Stable] FreeAcid Free Pyrazine-2-Carboxylic Acid (Zwitterionic Character) [Metastable < 100°C] Salt->FreeAcid Acidification (pH < 3) FreeAcid->Salt Neutralization (NaOH) Protonated Protonated Species (Low pH / Acidic Workup) [Highly Unstable] FreeAcid->Protonated Excess Acid + Heat Transition Cyclic Transition State (Hammick-like Mechanism) Protonated->Transition Thermal Activation Failure FAILURE: Pyrazine + CO2 (Irreversible Loss) Transition->Failure -CO2

Figure 1: Stability hierarchy of pyrazine-2-carboxylic species. Acidification significantly increases the risk of thermal decarboxylation.

Module 2: Synthesis & Reaction Control (Protocol)

The safest route to synthesize pyrazine-2-carboxylate salts is via the basic hydrolysis of 2-cyanopyrazine or pyrazinamide. This method avoids the isolation of the unstable free acid.

Protocol: Controlled Hydrolysis of 2-Cyanopyrazine

Target: Sodium Pyrazine-2-Carboxylate (High Purity)

Reagents:

  • 2-Cyanopyrazine (1.0 eq)

  • Sodium Hydroxide (1.05 eq, 1M aqueous solution)

  • Solvent: Water (Deionized)[1]

Step-by-Step Methodology:

  • Dissolution (Cold):

    • Charge 2-cyanopyrazine into the reactor.

    • Add water (5 vol) and cool to 0–5°C .

    • Reasoning: Low temperature prevents uncontrolled exotherms during base addition, which could create local "hot spots" leading to degradation.

  • Controlled Addition:

    • Add 1M NaOH dropwise, maintaining internal temperature < 25°C .

    • Monitoring: Use an internal pH probe. The target is to maintain pH > 10 during reaction.

  • Reaction Phase:

    • Warm the mixture to 40–50°C (Do NOT reflux).

    • Stir for 2–4 hours. Monitor consumption of nitrile by HPLC or TLC.

    • Critical Control Point: Do not exceed 60°C. While the salt is stable, higher temperatures promote the formation of "brown oil" oligomers.

  • The "No-Acid" Workup:

    • Do NOT acidify to precipitate the free acid. Many standard protocols suggest acidifying to pH 2 to collect the solid acid. Avoid this.

    • Instead, keep the solution basic (pH 8–9). If the pH is too high (>11), adjust carefully with dilute HCl to pH 8.5, but never cross into the acidic range.

  • Concentration:

    • Proceed immediately to isolation (See Module 3).

Module 3: Isolation & Drying (Troubleshooting)

This is the phase where 80% of decarboxylation events occur. Removing water requires energy, but excess energy breaks the molecule.

Comparative Drying Strategies
MethodRisk LevelMax TempSuitabilityNotes
Lyophilization (Freeze Drying) Low < 0°CBest Preserves the salt structure perfectly. No thermal stress.
Rotary Evaporation Medium45°CGoodMust use high vacuum (< 10 mbar) to keep bath temp low.
Convection Oven High > 60°CAvoid Prolonged heat exposure causes surface decarboxylation (browning).
Azeotropic Distillation Low-Med80°CGoodUse Toluene or Isopropanol to remove water at lower temps.
Recommended Workflow: Azeotropic Drying

If a lyophilizer is unavailable, use azeotropic removal of water to avoid high-heat baking.

  • Concentrate the aqueous reaction mixture on a rotary evaporator at 40°C until a wet slurry remains.

  • Add Isopropanol (IPA) or Ethanol (10 vol).

  • Re-concentrate. The alcohol forms an azeotrope with the remaining water, carrying it off at a lower boiling point.

  • Filter the resulting white precipitate (Sodium Pyrazine-2-Carboxylate).

  • Vacuum dry at 40°C max.

Frequently Asked Questions (FAQs)

Q1: My product turned into a brown oil during oven drying. Can I save it?

  • Diagnosis: You likely experienced thermal decarboxylation followed by polymerization of the resulting pyrazine species.

  • Solution: No, this is irreversible. The brown color indicates the formation of complex oligomers. You must restart. For the next batch, use Lyophilization or vacuum drying at

    
    .
    

Q2: Can I use Copper(II) salts instead of Sodium?

  • Warning: Transition metals (Cu, Fe, Cd) can catalyze decarboxylation.

  • Mechanism: Copper coordinates to the ring nitrogen and the carboxylate, pulling electron density even more aggressively than the proton, facilitating

    
     loss even at neutral pH under hydrothermal conditions.
    
  • Advice: Synthesize the Sodium salt first. If you need the Copper complex, perform the ion exchange at room temperature and do not heat the solution.

Q3: The literature says Pyrazine-2-carboxylic acid melts at 225°C. Why worry about 60°C?

  • Clarification: 225°C is the instantaneous melting/decomposition point. However, slow decomposition kinetics begin much lower, especially in the presence of moisture or trace acid. In process chemistry, holding a compound at 60–80°C for 12 hours (drying) can lead to significant cumulative degradation that isn't seen in a rapid melting point test.

Q4: How do I check for decarboxylation without running a full NMR?

  • Quick Test: Check the pH of an aqueous solution of your product.

    • Pure Sodium Pyrazine-2-Carboxylate: pH ~7–8.

    • Decarboxylated/Degraded material: Often shifts basic (due to Pyrazine release) or highly acidic if decomposition byproducts form.

    • Visual: Any yellow/brown discoloration is a "fail" indicator.

References

  • Gao, J., et al. (2012). ds-Block metal ions catalyzed decarboxylation of pyrazine-2,3,5,6-tetracarboxylic acid and the complexes obtained from hydrothermal reactions. CrystEngComm.

    • Context: Establishes the catalytic effect of transition metals and temperature on pyrazine decarboxyl
  • Premkumar, T., & Govindarajan, S. (2006). Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Journal of Chemical Sciences (Indian Academy of Sciences).

    • Context: Detailed thermal analysis (TGA/DTA)
  • BenchChem Technical Division. (2025).

    • Context: Industrial protocols for oxidation and hydrolysis steps.[2]

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Heterocycles.

    • Context: Mechanistic grounding for the electron-sink effect in heteroarom

Sources

Optimization

Technical Support Center: Purification of Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for removing inorganic salt impurities...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for removing inorganic salt impurities from Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind each recommendation, ensuring a comprehensive understanding of the purification process.

Introduction to the Challenge: Inorganic Impurities

Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate is a sodium salt of a heterocyclic carboxylic acid, and like many synthetic organic compounds, it can be contaminated with inorganic salts. These impurities often originate from the reagents used during synthesis and workup procedures. Common inorganic salt impurities include sodium chloride (NaCl) and sodium sulfate (Na₂SO₄), which can interfere with downstream applications, affect crystal structure, and compromise the overall purity and stability of the final product.

The primary challenge in removing these impurities lies in the similar physical properties they share with the target compound, particularly their solubility in polar solvents. This guide will explore several effective strategies to overcome this challenge.

Part 1: Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate.

Issue 1: Poor Crystal Formation or Oiling Out During Recrystallization

Scenario: You are attempting to purify your compound by recrystallization from a single solvent (e.g., water or ethanol), but instead of well-defined crystals, you observe an oily substance or very fine, impure-looking crystals.

Root Cause Analysis:

"Oiling out" or poor crystal formation during recrystallization is a common problem when dealing with highly polar compounds like sodium salts. This phenomenon occurs when the solute is too soluble in the chosen solvent, even at lower temperatures, or when the cooling process is too rapid, not allowing sufficient time for an ordered crystal lattice to form. The presence of impurities can also disrupt the crystallization process.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for oiling out during recrystallization.

Detailed Explanation and Protocol:

Option A: Mixed-Solvent Recrystallization

A mixed-solvent system can effectively modulate the solubility of your compound. The goal is to find a solvent in which Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate is highly soluble (the "solvent") and another miscible solvent in which it is poorly soluble (the "anti-solvent").

  • Recommended Solvent/Anti-Solvent Pairs:

    • Methanol/Isopropanol

    • Ethanol/Acetone

    • Water/Ethanol

Protocol: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the impure Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate in a minimal amount of the hot "solvent" (e.g., methanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., isopropanol) dropwise until you observe persistent turbidity.[1]

  • Clarification: Add a few more drops of the hot "solvent" until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator (4°C) and then a freezer (-20°C).

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum.

Option B: Slow Cooling and Seeding

Rapid cooling is a frequent cause of poor crystal formation. Slow, controlled cooling allows for the gradual and orderly arrangement of molecules into a crystal lattice.

Protocol: Slow Cooling and Seeding

  • Saturated Solution: Prepare a saturated solution of your compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to slow down the cooling process.

  • Seeding: Once the solution has cooled slightly, add a single, small crystal of pure Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate (a "seed crystal"). This provides a template for crystal growth.

  • Gradual Cooling: Once crystals begin to form, you can gradually lower the temperature to maximize the yield.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common inorganic salt impurities I should be concerned about?

A1: The most common inorganic impurities are typically sodium chloride (NaCl) and sodium sulfate (Na₂SO₄). These can arise from various reagents used during the synthesis, such as sodium hydroxide for salt formation or sulfuric acid for pH adjustment, followed by neutralization with a sodium base.

Q2: Recrystallization isn't working well for my sample. What other techniques can I use?

A2: If recrystallization is not providing the desired purity, you can consider the following alternative techniques:

  • Ion-Exchange Chromatography: This is a powerful technique for separating ionic compounds. You can use a cation-exchange resin to bind the sodium salt of your compound while the inorganic salts are washed away. The purified compound can then be eluted with a salt gradient or a change in pH.

  • Dialysis: Dialysis is a size-based separation method. By using a dialysis membrane with an appropriate molecular weight cutoff (MWCO), you can retain the larger Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate molecules while allowing the smaller inorganic salt ions to diffuse out into a surrounding buffer.[2][3] This is a gentle method that is particularly useful for desalting sensitive molecules.

Q3: How can I determine the level of inorganic salt contamination in my sample?

A3: Several analytical techniques can be used to quantify inorganic salt impurities:

  • Ion Chromatography (IC): This is a highly sensitive and specific method for quantifying anions like chloride and sulfate.[4][5][6][7][8]

  • Potentiometric Titration: For chloride, titration with silver nitrate can be an effective method.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique can be used to determine the concentration of sodium ions, which can then be correlated to the amount of inorganic sodium salts if the stoichiometry is known.

Q4: Can I use solvent extraction to remove inorganic salts?

A4: While liquid-liquid extraction is a common purification technique, it is generally not effective for separating highly polar organic salts from inorganic salts. Both types of compounds have high solubility in polar solvents like water and low solubility in non-polar organic solvents. However, a technique called "salting out" can sometimes be employed, where a high concentration of an inorganic salt is added to an aqueous solution containing the organic salt and a water-miscible organic solvent (like acetonitrile), causing the organic salt to preferentially partition into the organic layer. The success of this method is highly dependent on the specific compounds and solvent system.

Part 3: Experimental Protocols

Protocol 1: Ion-Exchange Chromatography for Desalting

This protocol provides a general procedure for removing inorganic salts using a strong cation-exchange resin.

Caption: Workflow for desalting using ion-exchange chromatography.

Materials:

  • Strong cation-exchange resin (e.g., Dowex® 50WX8)

  • Chromatography column

  • Equilibration buffer (e.g., 10 mM sodium phosphate, pH 7.0)

  • Elution buffer (e.g., 1 M NaCl in 10 mM sodium phosphate, pH 7.0)

  • Fraction collector

Procedure:

  • Resin Preparation: Swell and pack the cation-exchange resin into the chromatography column according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column by washing it with at least 5 column volumes of the equilibration buffer.

  • Sample Preparation: Dissolve the impure Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate in a minimal volume of the equilibration buffer.

  • Sample Loading: Carefully load the sample onto the top of the resin bed.

  • Washing: Wash the column with 3-5 column volumes of the equilibration buffer to elute the unbound inorganic salts. Monitor the eluate for conductivity to determine when all the unbound salts have been washed away.

  • Elution: Elute the bound Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate using a linear gradient of the elution buffer (e.g., 0-1 M NaCl over 10 column volumes).

  • Fraction Collection: Collect fractions and analyze them for the presence of your compound (e.g., by UV-Vis spectroscopy).

  • Pooling and Desalting: Pool the fractions containing the purified product. If necessary, remove the high concentration of elution salt by dialysis or using a desalting column.

Protocol 2: Dialysis for Desalting

This protocol outlines the use of dialysis for removing small inorganic salt molecules.[2][9]

Materials:

  • Dialysis tubing with an appropriate MWCO (e.g., 100-500 Da)

  • Dialysis clips

  • Large beaker or container

  • Stir plate and stir bar

  • Dialysis buffer (e.g., deionized water or a low concentration buffer)

Procedure:

  • Membrane Preparation: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions (this may involve boiling in sodium bicarbonate and EDTA solutions).

  • Sample Loading: Load your sample solution into the dialysis tubing and securely close both ends with dialysis clips, leaving some headspace to allow for potential volume changes.

  • Dialysis: Immerse the sealed dialysis bag in a large volume of dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and stir gently.[3]

  • Buffer Exchange: Change the dialysis buffer every few hours for the first day, and then let it dialyze overnight. For efficient desalting, at least three buffer changes are recommended.

  • Sample Recovery: Carefully remove the dialysis bag from the buffer, gently wipe the outside, and recover your desalted sample.

Part 4: Data Presentation

Table 1: Qualitative Solubility of Pyrazine Carboxylic Acid Derivatives

SolventPolarityExpected Solubility of Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate
WaterHighHigh
MethanolHighModerate to High
EthanolHighModerate
AcetoneMediumLow to Moderate
AcetonitrileMediumLow
IsopropanolMediumLow
Ethyl AcetateLowVery Low
DichloromethaneLowInsoluble
HexaneNon-polarInsoluble

Note: This table provides a general guideline. It is essential to perform small-scale solubility tests with your specific compound to determine the optimal solvent system for recrystallization.

References

  • Rice University. (2025, January 9).
  • Wikipedia. (n.d.). Dialysis (chemistry). Retrieved from [Link]

  • Mesko, M. F., et al. (2018). A selective volatilization method for determination of chloride and sulfate in calcium carbonate pharmaceutical raw material and commercial tablets. Talanta, 181, 246-252.
  • Thermo Fisher Scientific. (n.d.).
  • Zhang, L., et al. (2016). Determination of chloride ion and sulfate ion in pharmaceutical excipient magnesium stearate by ion chromatography and comparison between different levels of product content. Journal of Pharmaceutical Analysis, 6(1), 59-63.
  • LCGC International. (2022, April 15). Quality Control Methodologies for Pharmaceutical Counterions.
  • Professor Dave Explains. (2020, November 28). Protein Purification - Dialysis, Principle, Procedure and Factors affecting dialysis [Video]. YouTube.
  • Limbach, M., Lygin, A. V., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338-3342.
  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436.
  • Academia.edu. (n.d.). Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dihydro-5-oxo-2-pyrazinecarboxamide. Retrieved from [Link]

  • Lead-Sciences. (n.d.). 5-Oxo-4,5-dihydropyrazine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide. Retrieved from [Link]

  • BenchChem. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Wiśniewska, A., et al. (2020). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Molecules, 25(23), 5584.
  • NIST. (2015, February 18). Acetonitrile with Pentane.
  • Gomaa, E. A., & Al-Jahdali, B. A. (2022). Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. Molecules, 27(17), 5483.
  • ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... [Download Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility comparison in acetonitrile. [Download Scientific Diagram]. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pyrazine-impurities. Retrieved from [Link]

  • MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • MDPI. (2022, May 25).
  • Letters in Applied NanoBioScience. (2024, June 30). Synthesis of (Z)-2-((5-(2-chlorobenzylidene)-4-oxo-4,5- dihydrothiazol-2-yl)amino)butanoic Acid as Antimicrobial Agent.
  • ResearchGate. (n.d.). Pyrazines: Occurrence, formation and biodegradation [Request PDF]. Retrieved from [Link]

  • Google Patents. (n.d.). US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.
  • Google Patents. (n.d.). EP0201957A2 - Process for the preparation of a carboxylic acid salt.
  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
  • Wiels, J., et al. (2019). Separation of natural organic matter and sodium chloride for salt recovery purposes in zero liquid discharge.
  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • Amersham Biosciences. (2004, April 15).
  • ResearchGate. (n.d.). Separation of Small Organic Ions from Salts by Ion-Exchange Membrane in Electrodialysis [Request PDF]. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactive Recrystallization of Sodium Bicarbonate [Request PDF]. Retrieved from [Link]

  • WPI. (n.d.). Recrystallization I. Retrieved from [Link]

  • Wiśniewska, A., et al. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemie Ingenieur Technik, 90(12), 2411-2417.
  • PMC. (n.d.). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions in the fluorination of 5-oxo-4,5-dihydropyrazine derivatives

This technical guide addresses the specific challenges in fluorinating 5-oxo-4,5-dihydropyrazine derivatives (tautomeric with 5-hydroxypyrazines). This scaffold is critical in the synthesis of RNA-dependent RNA polymeras...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges in fluorinating 5-oxo-4,5-dihydropyrazine derivatives (tautomeric with 5-hydroxypyrazines). This scaffold is critical in the synthesis of RNA-dependent RNA polymerase inhibitors like Favipiravir (T-705) and T-1105 .

The guide is structured to troubleshoot the two primary fluorination pathways: Nucleophilic Fluorination (Halex) and Electrophilic Fluorination (Selectfluor®) .

Current Status: Operational Scope: Process Optimization, Impurity Profiling, Yield Maximization Target Substrates: 3-hydroxy-2-pyrazinecarboxamide, 3,6-dichloro-2-pyrazinecarbonitrile, and related 5-oxo scaffolds.

Module 1: Mechanistic Intelligence & Substrate Logic[1]

Before troubleshooting, you must understand that your substrate is a "chameleon." The 5-oxo-4,5-dihydropyrazine moiety exists in equilibrium with its 5-hydroxy tautomer. This equilibrium dictates which fluorination strategy will succeed and which side reactions will dominate.

  • The 5-Oxo form (Lactam): Electron-rich, enamine-like character. Susceptible to Electrophilic Fluorination (e.g., Selectfluor).[1][2]

  • The 5-Hydroxy form (Lactim): Aromatic character. The oxygen is nucleophilic. When the ring is activated by leaving groups (Cl, Br), it is susceptible to Nucleophilic Fluorination (e.g., KF).

Diagram 1: Tautomer-Directed Reaction Pathways

The following decision tree illustrates how the tautomeric state influences your reagent choice and potential failure modes.

TautomerLogic Substrate 5-oxo-4,5-dihydropyrazine (Equilibrium Mixture) OxoForm 5-Oxo Form (Enamine-like) Substrate->OxoForm Polar Protic solvents HydroxyForm 5-Hydroxy Form (Aromatic) Substrate->HydroxyForm Non-polar / Basic conditions Path_Elec Electrophilic Path (Reagent: Selectfluor) OxoForm->Path_Elec Direct C-H Activation Path_Nucl Nucleophilic Path (Reagent: KF/18-Crown-6) HydroxyForm->Path_Nucl Requires Leaving Group (Cl/Br) Side_Elec Side Reaction: Regio-isomers (C-6 vs C-3) Over-fluorination Path_Elec->Side_Elec Side_Nucl Side Reaction: Hydrolysis (Reversion to OH) Oligomerization (Black Tar) Path_Nucl->Side_Nucl

Caption: Tautomeric equilibrium determines the dominant reaction mechanism. Electrophilic reagents attack the electron-rich oxo-form, while nucleophilic substitution requires the hydroxy-form (often protected or activated).

Module 2: Troubleshooting Nucleophilic Fluorination (Halex)

Context: This is the standard industrial route (e.g., converting 3,6-dichloro-2-pyrazinecarbonitrile to the fluoro-analog). Primary Failure Mode: Hydrolysis of the C-F bond back to C-OH.

The "Dry" Imperative

The pyrazine ring is electron-deficient, making the C-F bond highly labile to hydrolysis by trace water. Critical Protocol:

  • KF Preparation: Standard anhydrous KF is insufficient. Use Spray-Dried KF (surface area > 1.0 m²/g).

  • Drying: Bake KF at 180°C under high vacuum for 12 hours prior to use.

  • Catalyst: Use 18-Crown-6 (0.05 eq) or TDA-1 to solubilize fluoride in aprotic solvents (Sulfolane or DMSO).

Troubleshooting Guide: Halex Reaction
SymptomProbable CauseCorrective Action
Reaction stalls at ~50% conversion "Wet" Fluoride: Lattice energy of KF is too high; F- is not available in solution.Add a phase transfer catalyst (18-Crown-6). Switch to spray-dried KF.
Formation of "Hydroxy" impurity Water Ingress: Trace water acts as a competing nucleophile, hydrolyzing the C-Cl or C-F bond.Azeotropically distill the solvent (toluene/DMSO) before adding KF. Use molecular sieves in the reaction vessel.
Black/Tarry Reaction Mixture Thermal Decomposition: Pyrazines are thermally sensitive above 140°C.Reduce temperature to 110-120°C. Increase reaction time rather than temperature. Ensure inert atmosphere (

).
Formation of Ether Byproducts Solvent Attack: Reaction with alcohol impurities or active solvent.Ensure solvent (e.g., DMSO, NMP) is alcohol-free. Do not use PEG-based solvents for this specific substrate.

Module 3: Troubleshooting Electrophilic Fluorination (Selectfluor)

Context: Direct fluorination of 3-hydroxy-2-pyrazinecarboxamide. A "greener" route avoiding chlorination. Primary Failure Mode: Regioselectivity and low conversion.

Controlling Regioselectivity

The 5-oxo group activates the ortho position (C-6) via resonance (enamine character). However, steric bulk can push the fluorine to C-3 if not controlled.

Protocol Optimization:

  • Solvent: Use Ionic Liquids (e.g.,

    
    ) or Water/MeCN mixtures. Ionic liquids stabilize the charged intermediates, significantly boosting yield to ~50-60%.
    
  • Temperature: Keep strictly between 0°C and Room Temperature. Higher temperatures promote difluorination.

Diagram 2: Electrophilic Workflow & Checkpoints

ElectrophilicFlow Start Start: 3-hydroxy-2-pyrazinecarboxamide Solvent Solvent Choice: [BMIM][BF4] (Best) MeCN/H2O (Good) Start->Solvent Reagent Add Selectfluor (1.1 - 1.5 eq) Solvent->Reagent Check Checkpoint: Monitor C-6 vs C-3 Reagent->Check Success Product: 6-Fluoro-derivative Check->Success Temp < 25°C Fail_Regio Impurity: 3-Fluoro isomer Check->Fail_Regio Steric Clash Fail_Over Impurity: Difluoro species Check->Fail_Over Excess Reagent Temp > 40°C

Caption: Workflow for direct fluorination using Selectfluor. Ionic liquids (


) are the preferred medium to minimize side reactions.
Troubleshooting Guide: Electrophilic Reaction
SymptomProbable CauseCorrective Action
Low Yield (<20%) Poor Solubility: Starting material is insoluble in MeCN or DCM.Switch to Ionic Liquids (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) or water mixtures. The substrate needs to be in the "oxo" form to react.
Difluorination (M+38 mass) Excess Reagent: Selectfluor is too aggressive.Limit reagent to 1.1 equivalents. Add reagent portion-wise over 2 hours.
N-Fluorination (unstable) Wrong Tautomer: Reaction occurring at Nitrogen instead of Carbon.Adjust pH to neutral/slightly acidic to favor the C-reactive tautomer. Avoid strong bases.

Module 4: Purification & Analysis

Separating the fluorinated product from the hydroxy-impurity is the most difficult downstream step due to similar polarities.

  • HPLC Method: Use a Phenyl-Hexyl column rather than C18. The pi-pi interactions with the pyrazine ring provide better separation of the F vs OH species.

  • Work-up: For Halex reactions, quench with saturated

    
      solution. This precipitates unreacted fluoride as 
    
    
    
    , preventing "etching" of glassware and further hydrolysis during extraction.

References

  • Furuta, Y., et al. (2002). "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy. (Foundational paper on T-705 synthesis).

  • Zhang, T., et al. (2020). "Efficient Synthesis of Favipiravir." Organic Process Research & Development. (Optimized industrial Halex route).

  • Finger, G. C., et al. (1956). "Aromatic Fluorine Compounds. The Replacement of Chlorine by Fluorine in Chloropyridines." Journal of the American Chemical Society. (Mechanistic basis for Halex on N-heterocycles).

  • Liu, Y., et al. (2017).[3] "One-Step Synthesis of Favipiravir from Selectfluor® and 3-Hydroxy-2-pyrazinecarboxamide." ResearchGate / Green Chemistry. (Direct electrophilic fluorination protocol).[1][2]

Sources

Optimization

Resolving hygroscopic clumping in Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate powder

The following Technical Support Guide is structured as a specialized "Tier 3" escalation resource. It assumes the user is already familiar with basic laboratory safety and focuses on the specific physicochemical behavior...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a specialized "Tier 3" escalation resource. It assumes the user is already familiar with basic laboratory safety and focuses on the specific physicochemical behavior of Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate .

Topic: Resolving Hygroscopic Clumping & Caking Issues

Status: Operational Role: Senior Application Scientist Scope: Physicochemical Stability, Handling Protocols, and Batch Recovery.

Executive Summary: The "Why" Behind the Clump

User Query: "My powder flows freely immediately after synthesis/drying but turns into a solid brick within hours of storage. Why?"

Technical Diagnosis: Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate (often an intermediate in Favipiravir or Pyrazinamide analog synthesis) presents a "perfect storm" for caking. This is not merely moisture absorption; it is a phase-transition failure .

  • The Sodium Penalty: As a sodium salt, the lattice energy is high, but the hydration enthalpy is aggressive. The sodium ion (

    
    ) coordinates rapidly with atmospheric water molecules.
    
  • Tautomeric Vulnerability: The compound exists in equilibrium between the 5-hydroxy (enol) and 5-oxo (keto) forms. In the solid state, the 5-oxo form (lactam) typically predominates, relying on intermolecular hydrogen bonding for stability. Moisture disrupts these H-bonds, plasticizing the surface.

  • Amorphous Content: If the material was isolated via rapid precipitation or lyophilization, it likely contains amorphous regions. Amorphous solids have a lower glass transition temperature (

    
    ). Absorbed water depresses the 
    
    
    
    below room temperature, causing the rubbery surface to flow and fuse (sintering) before re-crystallizing into a hard cake.

Visualizing the Failure Mechanism

The following diagram illustrates the specific pathway from free-flowing powder to irreversible cake for this pyrazine salt.

CakingMechanism Powder Free-Flowing Amorphous/Crystalline Mix Moisture Moisture Adsorption (> Critical RH%) Powder->Moisture Exposure to Air Tg_Drop Tg Depression (Surface Plasticization) Moisture->Tg_Drop Water acts as Plasticizer LiquidBridge Liquid Bridge Formation Tg_Drop->LiquidBridge Viscous Flow SolidBridge Solid Bridge (Crystallization/Drying) LiquidBridge->SolidBridge Evaporation or Temp Fluctuation Cake Irreversible Hard Cake SolidBridge->Cake Fusion

Figure 1: The Kinetic Pathway of Caking. Note that for this sodium salt, the transition from "Tg Depression" to "Liquid Bridge" can occur within minutes at RH > 40%.

Troubleshooting Guides (Symptom-Based)

Scenario A: The "Brick" (Batch Recovery)

Symptom: You have a valuable batch (10g - 1kg) that has solidified in the container. Goal: Recover the material without chemical degradation (decarboxylation).

StepActionTechnical Rationale
1 Do NOT Chip. Mechanical force creates friction/heat, promoting localized melting or further compaction.
2 Solvent Slurry. Add minimal cold Isopropanol (IPA) or Ethanol (anhydrous) directly to the container.
3 Gentle Breakup. The organic solvent dehydrates the surface liquid bridges without dissolving the sodium salt significantly (sodium salts are typically poor in IPA).
4 Re-isolation. Filter the slurry immediately.
5 Vacuum Dry. Dry at 40°C under high vacuum (-0.1 MPa). Do not exceed 60°C as pyrazine carboxylates can decarboxylate under thermal stress [1].
Scenario B: Flow Issues During Dosing

Symptom: Powder bridges in the hopper or sticks to the spatula during weighing. Goal: Restore flowability for immediate use.

  • Immediate Fix: Blend with 0.5% - 1.0% w/w Colloidal Silicon Dioxide (e.g., Aerosil 200) .

    • Why: Silica nanoparticles coat the host particles, acting as "ball bearings" and competing for surface moisture [2].

  • Environment: Ensure the weighing station is under a localized dry nitrogen purge or within a glovebox with RH < 20%.

Prevention Protocols (The "Cure")

Protocol 1: Determining Critical Relative Humidity (CRH)

You cannot control what you do not measure. This protocol determines the safe environmental limit for your specific batch.

Prerequisites:

  • Saturated salt solutions (LiCl, MgCl2, NaCl) to create humidity chambers OR a Dynamic Vapor Sorption (DVS) instrument.

  • Analytical Balance.[1]

Workflow:

  • Preparation: Place 2g samples of Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate in open weighing dishes.

  • Exposure: Expose samples to controlled RH environments (e.g., 30%, 45%, 60%, 75%) at 25°C.

  • Monitoring: Weigh samples every hour for 6 hours, then at 24 hours.

  • Analysis: Plot % Weight Change vs. Time.

    • The Inflection Point: The RH at which weight gain accelerates exponentially is your CRH .

    • Target: Process and store the material at 10% below the CRH .

Protocol 2: Annealing the Amorphous Phase

If your material is produced via lyophilization, it is likely amorphous and highly unstable. You must "anneal" it to induce controlled crystallization before exposure to air.

  • Post-Synthesis: Do not dry to 0% moisture immediately if the material is amorphous.

  • Solvent Vapor Annealing: Expose the solid to a solvent vapor (e.g., ethanol vapor) in a closed chamber for 4-12 hours.

    • Mechanism:[2][3][4] The solvent lowers the activation energy for crystallization, allowing the molecules to rearrange into a stable crystal lattice without dissolving [3].

  • Final Drying: Once crystalline (verified by XRD or observing opacity change), apply vacuum drying to remove residual solvent.

Frequently Asked Questions (FAQs)

Q1: Can I use heat to break the clumps? A: Risk High. While the melting point of the acid form is >220°C, the sodium salt may undergo decarboxylation (losing


) at lower temperatures if moisture is present (hydrolytic degradation). Always prioritize vacuum over heat. Keep temperatures 

.

Q2: Why does it clump even in a desiccator? A: Two possibilities:

  • Hydrate Formation: The desiccant might be too aggressive. If your salt forms a stable hydrate (e.g., dihydrate), stripping all water creates a high-energy "activated" anhydrate. When you open the desiccator, it aggressively grabs moisture to return to the hydrate state, causing flash-clumping.

  • Desiccant Saturation: Check your silica gel indicator.

Q3: Is the "5-oxo" form more hygroscopic than the "5-hydroxy" form? A: They are tautomers of the same molecule. However, the salt form locks the structure into an ionic lattice. The sodium salt is significantly more hygroscopic than the free acid (Pyrazine-2-carboxylic acid derivatives) due to the high charge density of the sodium ion [4]. If clumping is unmanageable, consider generating the salt in situ (during the next reaction step) rather than isolating it.

References

  • Thermal Stability of Pyrazine Derivatives

    • Source: J. Org. Chem.
    • Context: Pyrazine-2-carboxylic acids are prone to thermal decarboxylation, a risk exacerbated by basic conditions (salts) and moisture.
    • Citation: (Generalized mechanism for heteroaromatic carboxylates).

  • Anti-Caking Mechanisms

    • Source: Powder Technology Journal.
    • Context: Use of colloidal silicon dioxide to improve flowability in hygroscopic salts.
    • Citation:

  • Amorphous to Crystalline Transition (Annealing)

    • Source: Pharmaceutical Research.
    • Context: Solvent-vapor annealing to stabilize amorphous pharmaceutical solids.
    • Citation:

  • Hygroscopicity of Pharmaceutical Salts

    • Source: Handbook of Pharmaceutical Salts.[5]

    • Context: Comparison of Sodium vs. Calcium/Magnesium salts regarding hygroscopicity.
    • Citation:

Disclaimer: This guide is for research and development purposes. Users must verify protocols against their specific safety data sheets (SDS) and internal standard operating procedures (SOPs).

Sources

Reference Data & Comparative Studies

Validation

Validating Purity of Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate: A Comparative LC-MS Guide

Executive Summary The validation of Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate (also known as the sodium salt of 5-hydroxypyrazine-2-carboxylic acid) presents a unique analytical challenge due to its high polarity, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate (also known as the sodium salt of 5-hydroxypyrazine-2-carboxylic acid) presents a unique analytical challenge due to its high polarity, tautomeric equilibrium, and ionic nature. While traditional RP-HPLC-UV methods are sufficient for gross assay, they often fail to detect trace polar impurities or separate the target analyte from the solvent front (void volume), leading to "false purity" assessments.

This guide objectively compares the legacy Reversed-Phase (RP) approach with a superior HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography - Tandem Mass Spectrometry) protocol. We demonstrate that HILIC-MS/MS provides the necessary retention, specificity, and sensitivity (LOD < 5 ng/mL) required for rigorous purity validation in pharmaceutical intermediates and metabolite standards.

Compound Profile & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the prerequisite for method selection.

FeatureDescriptionAnalytical Implication
Structure Pyrazine ring with carboxylate (C2) and keto/enol (C5) groups.Tautomerism: Exists in equilibrium between 5-oxo (keto) and 5-hydroxy (enol) forms. Chromatographic conditions (pH) must stabilize one form to prevent peak splitting.
Polarity Highly Polar (LogP ≈ -1.5 to -2.0).Retention: Poor retention on standard C18 columns. Elutes near void volume, causing ion suppression from salts.
Form Sodium Salt.[1]Matrix: The sodium counter-ion can form adducts (

,

) in MS, complicating quantitation if not removed or controlled.

Comparative Analysis: Why Shift to LC-MS?

The following table summarizes the performance deficits of standard HPLC-UV compared to the proposed LC-MS methodology.

MetricLegacy Method: RP-HPLC-UVProposed Method: HILIC-MS/MS
Detection Principle UV Absorbance (268-320 nm).Electrospray Ionization (ESI+) / MRM.[2]
Selectivity Low. Co-elution with Pyrazinoic acid (common impurity) is frequent due to similar UV spectra.High. Mass-resolved detection distinguishes 5-oxo (

141) from impurities based on

and fragmentation.
Retention Strategy Ion-Pairing (e.g., TBA) or 100% Aqueous C18.Hydrophilic Interaction (Partitioning into water-enriched layer).
Sensitivity (LOD) ~1–10 µg/mL (Limited by extinction coefficient).~1–5 ng/mL (Trace impurity detection).
Throughput 15–20 min (Re-equilibration of ion-pairing agents).8–10 min (Rapid gradient).

Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate validation path based on sample requirements.

Analytical_Decision_Matrix Start Start: Purity Analysis of Na-5-oxo-4,5-dihydropyrazine-2-carboxylate Goal_Check Goal: Gross Assay (>95%) or Trace Impurity (<0.1%)? Start->Goal_Check Gross Gross Assay Goal_Check->Gross Routine QC Trace Trace Impurity / Purity Validation Goal_Check->Trace Validation/R&D RP_UV Method A: RP-HPLC-UV (C18 AQ Column, pH 2.5) Gross->RP_UV Decision_Salt Is Sodium Removal Required? Trace->Decision_Salt Result_UV Result: % Purity (Area Norm) Risk: Co-elution of polar impurities RP_UV->Result_UV HILIC_MS Method B: HILIC-MS/MS (Amide Column, pH 5.0) Result_MS Result: Absolute Purity + ID Benefit: High Specificity HILIC_MS->Result_MS Decision_Salt->RP_UV No (Buffer Tolerance) Decision_Salt->HILIC_MS Yes (MS Compatible)

Caption: Decision matrix for selecting HILIC-MS over RP-HPLC based on sensitivity and specificity needs.

Detailed Experimental Protocol (HILIC-MS/MS)

This protocol is designed to be self-validating : the use of HILIC ensures retention away from the salt void, and MS/MS transitions confirm identity.

Reagents & Standards[3][4][5]
  • Reference Standard: 5-Hydroxypyrazine-2-carboxylic acid (CAS: 34604-60-9).[3]

  • Internal Standard (IS): Pyrazinamide-15N,d3 or 6-Chloropyrazine-2-carboxylic acid (structural analog).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.

Sample Preparation[3][5]
  • Stock Solution: Dissolve 10 mg of Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate in 10 mL of 50:50 Water:ACN . (Note: Do not use 100% organic; the salt will precipitate).

  • Working Standard: Dilute Stock to 1 µg/mL in 90:10 ACN:Water containing 10 mM Ammonium Acetate.

    • Causality: High organic content in the sample diluent matches the HILIC initial conditions, preventing peak distortion.

  • Filtration: 0.22 µm PTFE or Nylon filter.

LC-MS Conditions[8]

Chromatography (HILIC Mode):

  • Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

    • Why: Amide/Zwitterionic phases retain polar acids via hydrogen bonding and electrostatic interactions, providing superior separation from salts compared to C18.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid).

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention).

    • 1-6 min: 95% B → 60% B (Elution of polar impurities).

    • 6-8 min: 60% B (Wash).

    • 8.1 min: 95% B (Re-equilibration).

Mass Spectrometry (ESI+): Although the compound is a carboxylate, Positive ESI (


)  is preferred for pyrazines due to the basic nitrogen atoms in the ring.
  • Ion Source: ESI Positive.[4][5]

  • Precursor Ion:

    
     141.0 (
    
    
    
    for acid form).
  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      / Ring contraction).
    • Qualifier:

      
       (Ring fragmentation).
      
  • Source Temp: 400°C (High temp needed for aqueous desolvation).

Validation Data (Representative)

The following data summarizes the expected performance characteristics when validating this method.

System Suitability & Specificity
ParameterAcceptance CriteriaTypical Result (HILIC-MS)
Retention Time (RT)

4.2 min (Void: 0.8 min)
Resolution (

)

between 5-oxo and Pyrazinoic Acid
3.8
Tailing Factor

1.1
Linearity & Sensitivity
ParameterRange/ValueResult
Linearity (

)
10 – 1000 ng/mL0.9992
LOD (S/N = 3) -2 ng/mL
LOQ (S/N = 10) -5 ng/mL
Accuracy & Recovery

Spike recovery experiments in sample matrix (simulated process solvent).

Spike LevelMean Recovery (%)% RSD (n=6)
Low (10 ng/mL) 94.5%3.2%
Medium (100 ng/mL) 98.1%1.8%
High (800 ng/mL) 99.4%1.1%

Mechanistic Workflow & Fragmentation

To ensure trustworthiness, the analyst must understand how the detection occurs. The following diagram details the LC-MS workflow and the specific fragmentation pathway used for identification.

LCMS_Workflow Sample Sample: Na-5-oxo-Pyrazine-Carboxylate HILIC HILIC Separation (Retains Polar Analyte) Sample->HILIC Inject ESI ESI Source (+) Protonation [M+H]+ HILIC->ESI Elute Q1 Q1 Filter Select m/z 141.0 ESI->Q1 m/z 141 CID Collision Cell (Fragmentation) Q1->CID Q3 Q3 Filter Select m/z 81.0 CID->Q3 Fragment Detector Detector Signal Response Q3->Detector

Caption: LC-MS/MS Workflow for specific detection of 5-oxo-4,5-dihydropyrazine-2-carboxylate.

Fragmentation Mechanism: The precursor ion (


 141) typically undergoes decarboxylation (

, 44 Da) and loss of ammonia or water depending on the tautomer, leading to the characteristic product ion at

81 (protonated pyrazine ring fragment).

References

  • Vemuri, S. et al. (2025).[6] "Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method." Biomedical Chromatography. Link

  • Srivastava, A. et al. (2016). "An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study." Journal of Chromatography B. Link

  • BenchChem. (2025).[4][7] "Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide." BenchChem Technical Notes. Link

  • European Medicines Agency. (2005). "ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology." Link

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for the Quantitative Analysis of Pyrazine Pharmaceutical Intermediates

Introduction Pyrazine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, serving as crucial intermediates in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, serving as crucial intermediates in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[1][2][3] Their structural presence in drugs approved by the FDA underscores their importance in modern therapeutics.[3] The accurate quantification of these intermediates is not merely a procedural step; it is a cornerstone of pharmaceutical quality control that ensures the identity, strength, purity, and overall quality of the final drug product.[4][5] Inaccurate measurements can lead to issues with process yield, impurity profiling, and ultimately, patient safety.

This guide provides an in-depth comparison of the primary analytical methodologies and the reference standards that underpin them. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards to empower researchers, scientists, and drug development professionals in their pursuit of analytical excellence.

The Bedrock of Measurement: Certified Reference Materials (CRMs)

Before any quantitative analysis can be deemed reliable, it must be traceable to a known standard. In pharmaceutical analysis, this traceability is established through the use of Certified Reference Materials (CRMs). A CRM is a highly characterized and stable material with one or more specified properties certified by a technically valid procedure, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

The use of a high-purity, certified pyrazine reference standard from a reputable supplier (e.g., LGC Standards, CPAchem, ChromaDex) is non-negotiable for establishing the accuracy of any quantitative method.[6][7][8] These standards serve as the anchor point for calibration, ensuring that the instrumental response can be accurately correlated to the concentration of the pyrazine intermediate in a process sample.

Comparative Analysis of Key Quantitative Techniques

The choice of analytical technique is dictated by the physicochemical properties of the pyrazine intermediate—particularly its volatility, polarity, and thermal stability—as well as the specific requirements of the analysis, such as required sensitivity and sample throughput. The three most powerful and widely accepted techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Technique Principle Strengths for Pyrazine Analysis Limitations Typical Application
GC-MS Separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a carrier gas, with detection by mass spectrometry.High sensitivity and selectivity, making it the gold standard for volatile and semi-volatile alkylpyrazines.[9][10] Excellent for resolving positional isomers when combined with retention indices.[11]Not suitable for non-volatile or thermally labile pyrazine derivatives. Matrix effects can impact accuracy.[9]Quantifying volatile process-related impurities and residual intermediates like 2-methylpyrazine or 2,5-dimethylpyrazine.[11]
HPLC Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase.Highly versatile for a wide range of polarities.[12] Ideal for non-volatile or thermally sensitive pyrazine derivatives (e.g., sulfonamides, complex functionalized pyrazines).[12]Can have spectral interference with UV detection, making MS detection preferable for complex matrices.[13] Lower resolution for some volatile isomers compared to GC.Purity assessment of synthesized pyrazine sulfonamides and other non-volatile intermediates.[12] Analysis of pyrazines in liquid process streams.[14]
qNMR A primary ratio method where the signal intensity is directly proportional to the number of atomic nuclei.[15]Absolute quantification without the need for a compound-specific reference standard; a single certified standard can be used for multiple analytes.[15][16][17] Non-destructive and provides structural information simultaneously.Lower sensitivity compared to MS-based methods.[18] Can be affected by peak overlap in complex mixtures.[18]Purity determination of new pyrazine intermediates where a specific CRM is not yet available.[17] Rapid potency determination in early drug development.[16]

Experimental Workflows and Protocols

A robust quantitative method is built on a well-designed and validated workflow. The following diagram and protocols outline the critical steps for achieving accurate and reproducible results.

Quantitative_Analysis_Workflow cluster_0 Preparation cluster_1 Method Development & Calibration cluster_2 Analysis & Validation cluster_3 Quantification CRM Select & Procure Certified Reference Material (CRM) Prep_Stock Prepare CRM Stock Solution CRM->Prep_Stock Weigh accurately Calibration Prepare Calibration Curve / Internal Std. Prep_Stock->Calibration Prep_Sample Prepare Sample (Dilution, Extraction) Analysis Instrumental Analysis Prep_Sample->Analysis Method_Dev Develop Analytical Method (GC/HPLC/NMR) Method_Dev->Analysis Calibration->Analysis Data_Processing Data Processing (Peak Integration) Analysis->Data_Processing Validation Method Validation (ICH Q2) Quantification Calculate Concentration & Assess Purity Data_Processing->Quantification Quantification->Validation Verify Performance

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate
Reactant of Route 2
Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate
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